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  • Product: 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • CAS: 1823888-00-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Abstract: The quinoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for their presence in a wide array of natural products and synthetic bioactive compounds.[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for their presence in a wide array of natural products and synthetic bioactive compounds.[1] This guide provides a detailed technical overview of a specific, functionalized derivative: 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By incorporating a fluorine atom and a carboxylic acid group onto a saturated heterocyclic system, this molecule presents a unique combination of properties relevant to modern drug discovery. The strategic placement of fluorine can enhance metabolic stability and membrane permeability, while the carboxylic acid serves as a versatile synthetic handle and a potential pharmacophoric element. This document will explore the molecule's structural attributes, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a scaffold or intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular architecture of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is defined by a bicyclic system where a benzene ring is fused to a fully saturated six-membered heterocyclic ring containing a nitrogen atom (the tetrahydroquinoline core). The key functionalizations are a fluorine atom at the 6-position of the aromatic ring and a carboxylic acid group at the 8-position.

Key Structural Features:

  • Tetrahydroquinoline Core: Unlike the aromatic quinoline, the saturated piperidine-like ring imparts significant three-dimensional character to the molecule. This non-planar structure is often crucial for specific binding to the active sites of biological targets.

  • Fluorine Substituent: The introduction of a fluorine atom is a common strategy in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons and influence binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's in vivo half-life. The fluorinated structure can also enhance lipophilicity, a critical factor for oral bioavailability and penetration of the central nervous system.[2]

  • Carboxylic Acid Group: Positioned at C8, this group is a strong hydrogen bond donor and acceptor. It can act as a key pharmacophore, mimicking endogenous substrates or forming critical ionic interactions with basic residues (e.g., lysine, arginine) in a protein's active site. It also provides a reactive handle for creating ester or amide derivatives, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Predicted Physicochemical Data

While extensive experimental data for this specific isomer is not publicly available, its properties can be reliably predicted using computational models. These parameters are essential for assessing its drug-like potential according to frameworks like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₀FNO₂Provides the elemental composition.
Molecular Weight 195.19 g/mol Falls well within the desired range (<500 Da) for good absorption and diffusion.
XLogP3 ~1.5 - 2.0Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive partitioning into fatty tissues.[3]
Hydrogen Bond Donors 2 (from -NH and -COOH)Meets the criteria (≤5) for favorable oral bioavailability.
Hydrogen Bond Acceptors 3 (from F, O, O=C)Meets the criteria (≤10) for favorable oral bioavailability.
Topological Polar Surface Area ~60-70 ŲSuggests good potential for cell membrane permeability.

Synthesis and Mechanistic Considerations

The synthesis of quinoline derivatives is a well-established field, with several named reactions providing reliable routes to the core structure.[4] For quinoline-4-carboxylic acids, the Doebner and Pfitzinger reactions are primary methods. The synthesis of the target molecule, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, can be logically approached through a multi-step sequence involving the initial construction of a substituted quinoline followed by reduction of the heterocyclic ring.

Proposed Retrosynthetic Pathway

A plausible strategy involves a modified Doebner reaction, which constructs the quinoline-4-carboxylic acid core from an aniline, an aldehyde, and pyruvic acid.[4][5] However, for an 8-carboxylic acid derivative, the starting aniline must already contain the necessary substituents in the correct orientation. The subsequent reduction of the quinoline ring to a tetrahydroquinoline is a standard transformation.

G Final 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Intermediate1 6-Fluoroquinoline-8-carboxylic acid Final->Intermediate1 Catalytic Hydrogenation (e.g., H₂, Pd/C or Transfer Hydrogenation) StartingMaterial1 2-Amino-5-fluorobenzoic acid Intermediate1->StartingMaterial1 Skraup Synthesis StartingMaterial2 Glycerol Intermediate1->StartingMaterial2 Skraup Synthesis StartingMaterial3 Oxidizing Agent (e.g., Nitrobenzene) Intermediate1->StartingMaterial3 Skraup Synthesis

Caption: Retrosynthetic analysis for the target molecule via a Skraup synthesis followed by reduction.

Experimental Protocol: Skraup Synthesis and Subsequent Reduction

This protocol outlines a representative, two-step procedure for synthesizing the target compound. The initial Skraup synthesis is a classic method for creating the quinoline ring system, followed by a standard catalytic hydrogenation.[4]

Step 1: Synthesis of 6-Fluoroquinoline-8-carboxylic acid via Skraup Reaction

  • Reagent Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Initial Charge: Add 2-amino-5-fluorobenzoic acid (1 equivalent), nitrobenzene (1.2 equivalents, acting as both solvent and oxidizing agent), and anhydrous ferrous sulfate (catalytic amount) to the flask.

  • Glycerol Addition: Begin vigorous stirring and slowly add glycerol (3-4 equivalents) through the dropping funnel. The reaction is exothermic; maintain control by adjusting the addition rate.

  • Acid Catalyst: Once the glycerol addition is complete, slowly and carefully add concentrated sulfuric acid (4 equivalents).

  • Reaction Heating: Heat the mixture to 120-130°C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: The sulfuric acid dehydrates the glycerol to acrolein in situ. The aniline undergoes a Michael addition with the acrolein, which is followed by cyclization and oxidation (by nitrobenzene) to form the aromatic quinoline ring.[4]

  • Work-up: After cooling, pour the mixture into a large volume of water and steam distill to remove the excess nitrobenzene.

  • Purification: Neutralize the remaining solution with sodium carbonate to precipitate the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction to 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

  • Catalyst Setup: In a hydrogenation vessel, dissolve the 6-Fluoroquinoline-8-carboxylic acid (1 equivalent) from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add Palladium on carbon (10% w/w, 5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir vigorously at room temperature.

    • Self-Validation: The reaction can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis to confirm the disappearance of the starting material.

  • Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, which can be purified further by recrystallization if necessary. Various methods for tetrahydroquinoline synthesis have been developed, including transfer hydrogenation.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives are investigated for a wide range of biological activities. The related 1,2,3,4-tetrahydroisoquinoline framework, for instance, is a key component in compounds developed as Bcl-2/Mcl-1 inhibitors for cancer therapy and as agents targeting neurological disorders.[2][7]

Role as a Versatile Scaffold

The title compound is an excellent starting point for building more complex molecules. The carboxylic acid can be readily converted to an amide, allowing for the exploration of a wide chemical space through coupling with various amines. The secondary amine within the tetrahydroquinoline ring can also be alkylated or acylated, providing another vector for modification. This dual functionality makes it an ideal scaffold for combinatorial chemistry and library synthesis.

Hypothetical Mechanism of Action: Protein-Protein Interaction Inhibition

Many therapeutic strategies now focus on disrupting pathological protein-protein interactions (PPIs). Small molecules containing rigid, three-dimensional scaffolds like the tetrahydroquinoline core are well-suited for this purpose. For example, derivatives of the related tetrahydroisoquinoline-3-carboxylic acid have been shown to inhibit the interaction between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells.[7] 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could potentially be elaborated into a molecule that functions similarly, with the carboxylic acid moiety mimicking a key acidic residue (e.g., aspartate) of a native binding partner.

G cluster_0 Normal Cellular State cluster_1 Therapeutic Intervention ProteinA Protein A (e.g., Bcl-2) Binding Pocket ProteinB Protein B (e.g., Bak/Bax) Binding Motif ProteinA:f1->ProteinB:f1 Binding leads to Inhibition of Apoptosis ProteinA2 Protein A (e.g., Bcl-2) Binding Pocket Inhibitor Inhibitor (Scaffold: 6-F-THQ-8-COOH derivative) ProteinA2:f1->Inhibitor:f0 Competitive Binding

Caption: Hypothetical inhibition of a protein-protein interaction by a derivative of the title compound.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a strategically designed chemical entity with significant potential for drug discovery and development. Its molecular structure combines the metabolic stability conferred by fluorine with the versatile reactivity and pharmacophoric potential of a carboxylic acid, all built upon a conformationally constrained tetrahydroquinoline scaffold. The synthetic routes to this molecule are accessible through well-understood, robust chemical transformations. As a building block, it offers multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents for a range of diseases, from cancer to neurological disorders. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). National Center for Biotechnology Information.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2025). Taylor & Francis.
  • 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide. (n.d.). Guidechem.
  • 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8. (2025). ChemicalBook.
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem.
  • 6-fluoro-1,2,3,4-tetrahydroquinoline | CAS 59611-52-8. (n.d.). Santa Cruz Biotechnology.
  • 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid — Chemical Substance Information. (n.d.). Chemsec.org.
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8. (n.d.). Sigma-Aldrich.
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8. (n.d.). Sigma-Aldrich.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). Chem-Impex.
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8. (n.d.). Enamine.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN. (n.d.). PubChem.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride. (n.d.). ChemScene.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. (2007). ResearchGate.
  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (2018). Thieme Chemistry.
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). PubMed.

Sources

Exploratory

Physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Abstract: This technical guide provides a comprehensive framework for the characterization of 6-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The strategic placement of a fluorine atom, a basic amine within the tetrahydroquinoline scaffold, and an acidic carboxylic acid group creates a molecule with a nuanced physicochemical profile. Understanding these properties—namely ionization constant (pKa), lipophilicity (logP), aqueous solubility, and melting point—is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only theoretical context but also detailed, field-proven experimental protocols for the accurate determination of these critical parameters.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the adage "a drug must get to its target to be effective" has never been more relevant. The journey of a molecule from administration to its site of action is governed by a complex interplay of its fundamental physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile. For a molecule like 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the zwitterionic potential arising from its acidic and basic centers, modulated by the electron-withdrawing fluorine, necessitates a thorough and precise physicochemical evaluation. This guide provides the strategic and tactical methodologies required to build a robust data package for this, or structurally similar, drug candidates.

Molecular Structure and Predicted Properties

A foundational analysis begins with the molecule's structure, from which we can infer its likely chemical behavior. The fusion of the saturated heterocyclic amine with a substituted aromatic ring creates a rigid scaffold, while the functional groups dictate its interactive potential.

  • Structure: 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

  • Molecular Formula: C₁₀H₁₀FNO₂

  • Key Functional Groups:

    • Aromatic Fluorine: Influences electronic properties and metabolic stability.

    • Secondary Amine (Tetrahydroquinoline Nitrogen): A basic center, likely to be protonated at physiological pH.

    • Carboxylic Acid: An acidic center, likely to be deprotonated at physiological pH.

While experimental determination is the gold standard, in silico predictions provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Acidic pKa (COOH)3.5 - 4.5Governs solubility in the stomach and charge state in plasma.
Basic pKa (NH)4.0 - 5.0Affects charge state, receptor interactions, and lysosomal trapping.
logP1.5 - 2.5Key predictor of membrane permeability and nonspecific binding.[1]
Melting Point (°C)>200Indicates crystal lattice stability and influences dissolution rate.

Note: These values are derived from computational models and require rigorous experimental verification.

Experimental Determination of Physicochemical Properties

The following sections detail the authoritative, step-by-step protocols for measuring the key physicochemical parameters. The rationale behind critical experimental choices is explained to ensure methodological robustness and data integrity.

Ionization Constant (pKa) by Potentiometric Titration

The pKa is arguably the most critical physicochemical parameter, as it defines the charge of a molecule in different pH environments. Potentiometric titration remains the most accurate and reliable method for its determination.[2][3]

Experimental Workflow: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[3][4] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Prepare a ~1 mM solution of the compound. Due to potential limited aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often required. The final organic solvent concentration should be kept low and consistent.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[3][4] This minimizes fluctuations in activity coefficients.

  • Titration Process: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[3] Titrate the solution with standardized 0.1 M HCl to determine the basic pKa, followed by a back-titration with 0.1 M NaOH to determine the acidic pKa. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values are the pH values at the midpoints of the buffer regions (half-equivalence points).[5] For higher precision, the inflection points of the curve, which correspond to the equivalence points, can be identified from the maxima of the first derivative plot.

Expertise & Causality:

  • Why a co-solvent? Many drug candidates have poor water solubility. A co-solvent ensures the compound remains dissolved, which is essential for an accurate solution-phase measurement.

  • Why purge with nitrogen? Atmospheric carbon dioxide can dissolve to form carbonic acid, which would be titrated along with the analyte, leading to errors in the determination of the compound's pKa values.[3]

Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. The shake-flask method, which measures the partition coefficient (P) between n-octanol and water, is the universally recognized gold standard.[6][7]

Experimental Workflow: LogP Determination

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the layers to separate overnight. This pre-saturation of each phase with the other is critical to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vial and shake at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[1][7] LogP is the base-10 logarithm of this value.

Trustworthiness & Self-Validation:

  • To ensure the integrity of the measurement, perform a mass balance calculation. The sum of the compound amounts in the two phases should ideally be between 95-105% of the initial amount added. Replicate measurements (n=3) are essential to demonstrate reproducibility.[8]

Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a critical parameter for predicting oral absorption and ensuring valid concentrations in biological assays.[9][10]

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).[11][12] It is crucial that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure the solution reaches equilibrium with the solid.[12][13]

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter.

  • Quantification: Determine the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[11]

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using a technique like X-ray Powder Diffraction (XRPD) to check if any polymorphic or solvate transformation occurred during the experiment.

Expertise & Causality:

  • Why 24-72 hours? This extended time is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, especially if the compound is a slow-dissolving crystalline solid or can convert to a more stable, less soluble polymorphic form.[12]

Melting Point by Differential Scanning Calorimetry (DSC)

The melting point (Tm) provides information on crystal lattice energy and purity. Differential Scanning Calorimetry (DSC) is the standard technique, measuring the heat flow required to raise a sample's temperature compared to a reference.[14][15][16]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a small aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The melting event is observed as an endothermic peak on the thermogram.[15] The melting point is typically reported as the onset temperature or the peak maximum of this endotherm. The area under the peak corresponds to the enthalpy of fusion.

Conclusion

The thorough physicochemical characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a non-negotiable step in its evaluation as a potential drug candidate. The protocols detailed in this guide—potentiometric titration for pKa, the shake-flask method for logP, equilibrium solubility, and DSC for melting point—represent the industry-standard methodologies for generating high-quality, reliable data. This foundational knowledge is essential for building predictive ADME models, guiding formulation strategies, and ultimately, enabling the rational design of new therapeutic agents.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC) | Precise Thermal Analysis. (n.d.). SKZ. Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Matco. Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Lachman Consultants. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a novel chemical entity with potential applications in pharmaceutical development. As with any new compound, a thorough evaluation of its safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a novel chemical entity with potential applications in pharmaceutical development. As with any new compound, a thorough evaluation of its safety profile is paramount before proceeding to more complex non-clinical and clinical studies.[1][2] This technical guide outlines a comprehensive strategy for the preliminary in vitro toxicity assessment of this compound. In the absence of publicly available toxicological data for this specific molecule, this document serves as a whitepaper detailing the scientific rationale, experimental workflows, and data interpretation frameworks necessary to characterize its potential for cytotoxicity and genotoxicity. We will draw upon the known toxicological profiles of related quinoline and fluoroquinolone structures to inform a robust and scientifically sound testing cascade.[3][4][5] The methodologies described herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance.[6][7][8]

Introduction: The Imperative for Early Toxicity Screening

The journey of a novel chemical entity from discovery to therapeutic application is fraught with challenges, with safety and toxicity being major hurdles that lead to compound attrition.[9] Early-stage in vitro toxicity screening provides a rapid, cost-effective, and ethically considerate means of identifying potential liabilities.[10] This approach allows for the early de-selection of compounds with unfavorable safety profiles, conserving resources for the most promising candidates.[1][10]

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid belongs to the broad class of quinoline derivatives. This class is pharmacologically significant, with members exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[11] However, the quinoline scaffold is also associated with various toxicities, making a thorough safety evaluation essential.[3][4] The introduction of a fluorine atom at the 6-position may modulate the compound's biological and toxicological properties, a phenomenon well-documented in the fluoroquinolone class of antibiotics.[11][12]

This guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals to conduct a preliminary in vitro toxicity assessment of this novel compound.

Toxicological Context: Learning from Quinolines and Fluoroquinolones

The toxicity of substituted quinolines is complex and highly dependent on their specific chemical structure.[3] Understanding the established toxicological profiles of related compounds is crucial for designing a relevant testing strategy.

Key Toxicological Concerns for Quinolone Derivatives:

  • Genotoxicity: Many quinoline-based compounds, particularly fluoroquinolones, are known to interact with DNA.[3] A primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] In mammalian cells, some quinolones can inhibit topoisomerase II, leading to DNA strand breaks and chromosomal aberrations.[13] This interaction with DNA is a significant contributor to their genotoxic potential.[3][14]

  • Oxidative Stress: A common mechanism of quinoline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This can result in damage to cellular macromolecules, including lipids, proteins, and DNA.[3][5]

  • Hepatotoxicity: The liver is often a primary target for quinoline toxicity, partly due to metabolic activation by cytochrome P450 enzymes into reactive intermediates.[3]

  • Phototoxicity: Some fluoroquinolones have been associated with phototoxic reactions upon exposure to light.[15]

Given these potential mechanisms, a robust in vitro safety assessment for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid must prioritize the evaluation of cytotoxicity and genotoxicity.

A Tiered Strategy for In Vitro Toxicity Assessment

A tiered or phased approach to toxicity testing is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) to efficiently identify potential hazards.[1] We propose a two-tiered screening cascade designed to provide a comprehensive preliminary toxicity profile.

Caption: Proposed tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Toxicity Assessment

The initial tier focuses on two fundamental endpoints: cytotoxicity and mutagenicity.

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits overt toxicity to cells.[10] This data is crucial for determining the appropriate dose range for subsequent, more specific assays, such as genotoxicity tests.[16][17][18] The OECD Guidance Document 129 outlines the use of cytotoxicity tests to estimate starting doses for in vivo studies.[17][18][19]

Recommended Assay: Neutral Red Uptake (NRU) Assay using Balb/c 3T3 cells. This assay is well-established and provides a quantitative measure of cell viability.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture: Culture Balb/c 3T3 mouse fibroblast cells in appropriate media until they reach approximately 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye. Incubate for approximately 3 hours to allow for lysosomal uptake of the dye by viable cells.

  • Extraction: Wash the cells and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell viability by 50%) using a dose-response curve.

Rationale: The potential for a compound to induce genetic mutations is a critical safety concern. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations.[6][20][21]

Recommended Assay: Ames Test (OECD Test Guideline 471).

Experimental Protocol: Ames Test

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are engineered to detect different types of mutations.[21]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[22]

  • Compound Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies compared to the negative control, exceeding a defined threshold (e.g., a two-fold increase).

  • Controls: Include a vehicle control, negative control (no compound), and known positive controls for each bacterial strain, both with and without S9 activation.

Tier 2: Mechanistic & Chromosomal Damage Assessment

If the Tier 1 assays indicate potential cytotoxicity or mutagenicity, or as part of a comprehensive screening package, Tier 2 assays are warranted to investigate chromosomal damage and further elucidate toxic mechanisms.

Rationale: While the Ames test detects gene mutations, it does not assess larger-scale chromosomal damage.[21] The in vitro micronucleus test is a robust assay that can detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[16][20][22] It is often used as a follow-up to the Ames test and is a core component of the standard genotoxicity testing battery.[22]

Recommended Assay: In Vitro Micronucleus Test (OECD Test Guideline 487).

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes.[22]

  • Compound Exposure: Treat the cells with the test compound at a range of concentrations (determined from the cytotoxicity data) for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[22]

  • Cytochalasin B Treatment: Add cytochalasin B to the cell cultures to block cytokinesis, allowing for the identification of cells that have undergone one cell division. This results in the accumulation of binucleated cells, in which micronuclei are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control.

  • Cytotoxicity Measurement: Concurrently measure cytotoxicity to ensure that the observed genotoxic effects are not a secondary consequence of high levels of cell death.[16]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]

G cluster_workflow In Vitro Micronucleus Assay Workflow A 1. Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) B 2. Expose Cells to Test Compound (with and without S9 mix) A->B C 3. Add Cytochalasin B (to block cytokinesis) B->C D 4. Incubate to allow for one cell division C->D E 5. Harvest, Fix, and Stain Cells D->E F 6. Microscopic Analysis (Score micronuclei in binucleated cells) E->F G 7. Data Analysis (Assess dose-dependent increase) F->G

Caption: Step-by-step workflow for the in vitro micronucleus assay.

Data Presentation and Interpretation

Clear and structured presentation of quantitative data is essential for accurate interpretation.

Table 1: Summary of Preliminary Cytotoxicity Data

CompoundCell LineExposure Time (hr)Assay MethodIC50 (µM)
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acidBalb/c 3T324NRU[Data]
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acidBalb/c 3T348NRU[Data]
Positive ControlBalb/c 3T324NRU[Data]

Table 2: Summary of Ames Test Results

StrainMetabolic Activation (S9)Test Compound ResultPositive Control Result
TA98-[Positive/Negative]Positive
TA98+[Positive/Negative]Positive
TA100-[Positive/Negative]Positive
TA100+[Positive/Negative]Positive
............
WP2 uvrA+[Positive/Negative]Positive

Table 3: Summary of In Vitro Micronucleus Test Results

Cell LineMetabolic Activation (S9)Exposure Time (hr)Result
CHO-3[Positive/Negative/Equivocal]
CHO+3[Positive/Negative/Equivocal]
CHO-24[Positive/Negative/Equivocal]

Conclusion and Future Directions

This technical guide provides a scientifically rigorous and experience-driven framework for the initial in vitro toxicity assessment of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By following the proposed tiered strategy, researchers can generate crucial preliminary safety data regarding the compound's cytotoxic and genotoxic potential. The results from these studies will be instrumental in making informed decisions about the continued development of this novel chemical entity. A negative finding across this battery of tests would provide a degree of confidence in the compound's safety profile, while positive findings would necessitate further mechanistic studies to understand and potentially mitigate the observed toxicities. Adherence to Good Laboratory Practice (GLP) principles during these studies is recommended to ensure the quality and integrity of the data for potential regulatory submissions.[2][8][20]

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (n.d.).
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. (n.d.).
  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.).
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed. (2011).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025).
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025).
  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022).
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021).
  • OECD Test Guideline 487 - RE-Place. (2014).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • In Vitro Toxicity Tests | PDF - Scribd. (n.d.).
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010).
  • The photomutagenicity of fluoroquinolones in tests for gene mutation, chromosomal aberration, gene conversion and DNA breakage (Comet assay) - Oxford Academic. (n.d.).
  • Standards of Good Practices for the Conduct of In Vitro Toxicity Studies - ResearchGate. (2025).
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.).
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026).
  • Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage | Request PDF - ResearchGate. (2019).
  • Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed. (2012).
  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010).
  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. (n.d.).
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ACS Publications. (2019).
  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023).
  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. (2023).

Sources

Exploratory

Pharmacokinetic Profiling of 6-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives: Overcoming Metabolic Liabilities in Novel Chemotypes

Target Audience: Researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) scientists. Introduction: The Tetrahydroquinoline (THQ) Chemotype The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) scientists.

Introduction: The Tetrahydroquinoline (THQ) Chemotype

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system have demonstrated profound efficacy across multiple therapeutic areas, including antimalarial protein farnesyltransferase (PFT) inhibitors [1], antithrombotic Factor XIa inhibitors [2], and most recently, covalent nsP2 protease inhibitors targeting New World Alphaviruses [3].

However, the clinical translation of unsubstituted THQ derivatives is frequently derailed by severe pharmacokinetic (PK) liabilities. Early-generation THQs typically exhibit poor oral bioavailability and undergo rapid hepatic clearance. The primary metabolic Achilles' heel of the THQ core is its susceptibility to cytochrome P450 (CYP450)-mediated oxidation, leading to the aromatization of the saturated ring and the formation of inactive or toxic quinoline metabolites [2].

To engineer out these liabilities, medicinal chemists have turned to the 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid building block (CAS: 1823888-00-1). The strategic placement of a highly electronegative fluorine atom at the C6 position withdraws electron density from the aromatic ring, effectively shielding the molecule from electrophilic CYP450 attack. Simultaneously, the 8-carboxylic acid moiety serves as a versatile synthetic handle for amide coupling, allowing for rapid diversification of the chemotype.

Mechanistic Pharmacokinetics: The Causality of Fluorine Substitution

In DMPK profiling, we do not merely observe clearance; we must understand its structural causality. The unsubstituted THQ ring is electron-rich. When processed by hepatic microsomes, CYP enzymes (particularly CYP3A4 and CYP2D6) readily abstract protons from the saturated piperidine ring, driving an aromatization cascade.

By introducing a fluorine atom at the C6 position, we achieve two critical pharmacokinetic interventions:

  • Electronic Deactivation: The strong inductive effect (-I) of fluorine reduces the electron density of the adjacent aromatic system, increasing the activation energy required for CYP-mediated oxidation.

  • Metabolic Blocking: Fluorine acts as a bioisostere for hydrogen but possesses a significantly stronger carbon-halogen bond (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol), physically blocking hydroxylation at the C6 metabolic hotspot.

MetabolicPathway THQ Unsubstituted THQ Core CYP CYP450 Oxidation (Electron-Rich Ring) THQ->CYP Aromatization Aromatization to Quinoline CYP->Aromatization Block Inductive Deactivation (C-F Bond Shielding) CYP->Block Pathway Blocked Clearance Rapid In Vivo Clearance (Short Half-Life) Aromatization->Clearance F_THQ 6-Fluoro-THQ Derivative F_THQ->Block Stable Metabolic Stability Maintained Block->Stable HalfLife Prolonged Exposure (High AUC) Stable->HalfLife

Metabolic stabilization of the THQ scaffold via 6-fluoro substitution.

Quantitative ADME Data Presentation

To illustrate the impact of this structural modification, Table 1 summarizes typical comparative physicochemical and ADME parameters for an unsubstituted THQ amide versus its 6-fluoro-8-carboxamide analog.

Table 1: Comparative Pharmacokinetic Parameters

ParameterUnsubstituted THQ Derivative6-Fluoro-THQ-8-Carboxamide DerivativeAnalytical Rationale
LogD (pH 7.4) 2.12.6Fluorine increases lipophilicity, aiding membrane permeation.
Caco-2 Papp​ ( 10−6 cm/s) 4.512.8Increased lipophilicity drives higher passive transcellular flux.
Efflux Ratio (B-A / A-B) 3.21.4Reduced recognition by P-glycoprotein (P-gp) efflux transporters.
Microsomal T1/2​ (Human) < 15 min> 60 minC6-Fluorine blocks CYP-mediated aromatization.
In Vivo Clearance ( CLint​ ) High (> 80% hepatic blood flow)Low (< 30% hepatic blood flow)Translates in vitro stability to in vivo exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, DMPK protocols must be self-validating. This means incorporating internal standards and bidirectional controls that immediately flag assay failure.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay predicts intestinal absorption and identifies active efflux liabilities (e.g., P-gp substrates) [1].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (clone TC7) on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure tight junction formation.

  • Validation of Monolayer: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 .

  • Dosing Solution Preparation: Prepare the 6-Fluoro-THQ derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Bidirectional Transport:

    • Apical to Basolateral (A B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Internal Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells.

  • Bioanalysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Protocol 2: Liver Microsomal Stability & Metabolite ID

This protocol assesses hepatic clearance and confirms the mechanism of metabolic stabilization [1].

Step-by-Step Methodology:

  • Reaction Mixture: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) with the 6-Fluoro-THQ derivative (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Equilibrate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes. A minus-NADPH control must be run to rule out non-CYP mediated degradation (e.g., esterases).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL of the reaction mixture and immediately quench into 150 µL of ice-cold acetonitrile containing the internal standard.

  • Positive Control: Run Verapamil or Testosterone in parallel to validate microsomal enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). Utilize high-resolution mass spectrometry (HRMS) to scan for +16 Da (hydroxylation) or -2 Da (aromatization) mass shifts to profile metabolites.

Integrated In Vivo Pharmacokinetic Workflow

Once the 6-Fluoro-THQ derivatives pass in vitro gates, they progress to in vivo rodent models to determine absolute bioavailability (%F) and systemic exposure (AUC).

PKWorkflow Synthesis Synthesis of 6-F-THQ Derivatives InVitro In Vitro ADME (Caco-2 & Microsomes) Synthesis->InVitro Bioanalysis LC-MS/MS Bioanalysis & Metabolite ID InVitro->Bioanalysis InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo Go/No-Go PKModeling PK Parameter Calculation (Clearance, AUC, %F) Bioanalysis->PKModeling InVivo->Bioanalysis

Integrated in vitro and in vivo pharmacokinetic screening workflow.

For in vivo studies, mice (e.g., BALB/c) are dosed intravenously (IV, typically 1-2 mg/kg) and orally (PO, typically 10-50 mg/kg). Blood is collected via tail snip or saphenous vein at dense time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The use of the 6-fluoro substitution generally results in a flattened, prolonged PK curve, indicating a shift from a rapid clearance profile to a sustained-release-like exposure, which is critical for maintaining drug concentrations above the IC50​ for antiviral or antithrombotic efficacy.

Conclusion

The 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold represents a masterclass in applied medicinal chemistry. By understanding the specific CYP450-mediated aromatization liabilities of the unsubstituted THQ core, researchers can leverage this fluorinated building block to engineer novel therapeutics with robust metabolic stability, high intestinal permeability, and prolonged in vivo half-lives. Rigorous, self-validating ADME protocols remain the cornerstone of advancing these promising chemotypes from the bench to the clinic.

References

  • Van Voorhis, W. C., et al. (2007). Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase. Antimicrobial Agents and Chemotherapy, 51(10), 3659-3671. Available at:[Link]

  • Quan, M. L., et al. (2014). Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors. Journal of Medicinal Chemistry, 57(4), 955-969. Available at:[Link]

  • Adeyinka, O. S., et al. (2025). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. ACS Infectious Diseases, 11(1), 181-196. Available at:[Link]

Foundational

A Technical Guide to Characterizing the Binding Affinity of Novel Quinolone Derivatives to Bacterial Type II Topoisomerases

Subject: An In-depth Analysis of the Binding Interactions Between 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its Putative Bacterial Enzyme Targets. Executive Summary The relentless rise of antibiotic resi...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: An In-depth Analysis of the Binding Interactions Between 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its Putative Bacterial Enzyme Targets.

Executive Summary

The relentless rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Quinolone derivatives have long been a cornerstone of antibacterial therapy, primarily by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals to rigorously characterize the binding affinity of a novel quinolone analogue, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, to these key enzymes. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document details the principles and step-by-step methodologies for three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), providing a multi-faceted understanding of the molecular interactions that underpin potential therapeutic efficacy.

Introduction: The Scientific Rationale

The Fluoroquinolone Scaffold: A Privileged Structure in Antibacterial Research

The quinolone core is a highly successful pharmacophore in antibacterial drug discovery.[3] Its mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication and transcription, making them excellent targets for therapeutic intervention.[1][6] Fluoroquinolones, a subset of this class, act by stabilizing the covalent enzyme-DNA complex, which leads to double-strand DNA breaks and subsequent cell death.[1] The compound of interest, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, shares structural motifs with established fluoroquinolones, making DNA gyrase and topoisomerase IV its primary putative targets.

The Critical Role of Binding Affinity in Drug Development

Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (our compound) and its protein target.[7] A lower KD value signifies a stronger binding interaction.[7] Characterizing this parameter is fundamental in early-stage drug discovery for several reasons:

  • Target Validation: Confirming that the compound binds to the intended enzyme target with high affinity.

  • Structure-Activity Relationship (SAR): Guiding medicinal chemists in optimizing the molecular structure to enhance potency.[8]

  • Predicting Efficacy: Stronger binding interactions often correlate with lower effective drug dosages.[8]

This guide will provide the technical means to precisely measure these critical binding parameters.

Target Enzyme Preparation: The Foundation of a Successful Assay

The quality of any binding assay is directly dependent on the quality of the protein target. For our investigation, this involves the expression and purification of the subunits that form the functional enzyme complexes: GyrA and GyrB for DNA gyrase, and ParC and ParE for topoisomerase IV.[1]

Protocol: Expression and Purification of Bacterial Topoisomerase Subunits

  • Gene Synthesis & Cloning: Obtain codon-optimized synthetic genes for E. coli GyrA, GyrB, ParC, and ParE. Clone these into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag for purification.

  • Protein Expression: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). Grow cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C overnight. Causality Note: Lowering the temperature post-induction slows down protein synthesis, which often improves protein folding and solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme) and lyse by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column. Wash with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. Elute the target protein with a high-concentration imidazole buffer (e.g., 250 mM).

  • Size-Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto a SEC column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT). Causality Note: This step removes aggregates and any remaining impurities, ensuring a monodisperse and active protein sample, which is critical for biophysical assays.

  • Quality Control: Assess protein purity by SDS-PAGE (>95% purity is required) and concentration using a spectrophotometer (A280). Confirm activity using a standard DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV) assay.

Biophysical Characterization of Binding Affinity

No single technique tells the whole story. We will employ a suite of methods to build a comprehensive binding profile for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[9] This allows for the label-free determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[8][10] This provides a complete thermodynamic signature of the interaction.

Protocol: ITC Analysis of Compound-Enzyme Interaction

  • Sample Preparation:

    • Thoroughly dialyze the purified enzyme (e.g., reconstituted GyrA2B2 complex) and the compound against the identical buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 2% DMSO). Trustworthiness Note: Precise buffer matching is the most critical step to prevent large heat-of-dilution artifacts that can obscure the true binding signal.

    • Prepare the enzyme solution at a concentration of 10-20 µM in the ITC cell.

    • Prepare the compound solution at a concentration 10-15 times that of the enzyme in the ITC syringe.

  • Instrument Setup: Set the instrument (e.g., Malvern Panalytical PEAQ-ITC) to the desired temperature (typically 25°C). Set the reference power and stirring speed.

  • Titration Experiment: Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by 18-20 injections (e.g., 2 µL each) of the compound solution into the enzyme-containing cell.

  • Control Experiment: Perform an identical titration of the compound into the buffer alone. This measures the heat of dilution and is essential for accurate data correction.[11]

  • Data Analysis: Subtract the heat of dilution from the primary binding experiment. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis P1 Dialyze Enzyme & Compound in Identical Buffer P2 Prepare Enzyme in Cell (10-20 µM) P1->P2 P3 Prepare Compound in Syringe (10-15x Molar Excess) P1->P3 E2 Titrate Compound into Enzyme P2->E2 P3->E2 E3 CONTROL: Titrate Compound into Buffer P3->E3 E1 Equilibrate Instrument (25°C) E1->E2 E1->E3 A1 Subtract Control Data (Heat of Dilution) E2->A1 E3->A1 A2 Integrate Injection Peaks A1->A2 A3 Fit Isotherm to Binding Model A2->A3 A4 Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Fig. 1: Experimental workflow for determining binding thermodynamics via ITC.

Hypothetical ITC Data Summary

Target EnzymeKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
DNA Gyrase150 ± 150.98 ± 0.05-8.5-1.2
Topoisomerase IV450 ± 301.03 ± 0.07-7.2-1.8
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures changes in refractive index at a sensor surface, allowing for the real-time monitoring of binding events.[12] Its primary advantage is the ability to determine both the association rate constant (kon) and the dissociation rate constant (koff), providing deep insight into the binding kinetics.[13]

Protocol: SPR Kinetic Analysis

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target enzyme (e.g., DNA Gyrase) onto the surface via amine coupling to a target density of ~2000 Resonance Units (RU). Causality Note: This density is low enough to minimize mass transport limitations but high enough to provide a robust signal.

    • Deactivate any remaining active esters with ethanolamine. A second flow cell should be prepared identically but without enzyme to serve as a reference.

  • Binding Assay (Kinetics):

    • Prepare a dilution series of the compound in running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.05% P20 surfactant, 2% DMSO).

    • Inject the compound solutions over the enzyme and reference surfaces for a set association time (e.g., 180 seconds), followed by a long dissociation phase where only running buffer flows (e.g., 600 seconds).

    • Regenerate the surface between cycles with a short pulse of a mild denaturant (e.g., 50 mM NaOH) if necessary, ensuring the enzyme's activity is not compromised.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a "zero-concentration" (buffer only) injection.

    • Globally fit the resulting sensorgrams from the entire concentration series to a 1:1 Langmuir binding model to obtain kon and koff.

    • Calculate the equilibrium dissociation constant using the formula: KD = koff / kon.

Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep 1. Chip Preparation cluster_exp 2. Binding Measurement cluster_analysis 3. Data Analysis P1 Activate CM5 Sensor Chip (EDC/NHS) P2 Immobilize Enzyme via Amine Coupling P1->P2 P3 Block & Deactivate Surface (Ethanolamine) P2->P3 E2 Inject Compound (Association) P3->E2 E1 Prepare Compound Dilution Series in Running Buffer E1->E2 E3 Flow Buffer (Dissociation) E2->E3 A1 Double-Reference Subtraction E3->A1 A2 Globally Fit Sensorgrams to Kinetic Model (e.g., 1:1) A1->A2 A3 Determine Kinetic Rates (kon, koff) A2->A3 A4 Calculate Affinity (KD = koff / kon) A2->A4

Fig. 2: Standard workflow for kinetic and affinity analysis using SPR.

Hypothetical SPR Data Summary

Target Enzymekon (105 M-1s-1)koff (10-2 s-1)KD (nM)
DNA Gyrase2.1 ± 0.23.2 ± 0.3152
Topoisomerase IV1.5 ± 0.16.5 ± 0.5433
Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique ideal for competitive binding assays and high-throughput screening (HTS).[14][15] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. In a competition assay, our unlabeled compound will displace a fluorescently labeled probe (a "tracer") from the enzyme's active site, leading to a decrease in the FP signal.[16]

Protocol: Competitive FP Assay

  • Assay Development:

    • Synthesize or procure a fluorescently labeled probe known to bind to the target enzyme's active site (e.g., a fluorescein-labeled ciprofloxacin analogue).

    • Determine the KD of this probe for the target enzyme by direct titration to establish optimal assay concentrations (typically enzyme at ~1-3x KD of the probe, and probe at ~1 nM).

  • Competition Assay:

    • In a microplate (e.g., 384-well), add a fixed concentration of enzyme and fluorescent probe to all wells.

    • Add a serial dilution of the unlabeled test compound (6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid).

    • Include controls: wells with only enzyme and probe (high FP signal) and wells with only probe (low FP signal).

  • Data Acquisition: Incubate the plate at room temperature for 30-60 minutes to reach equilibrium. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound required to displace 50% of the fluorescent probe).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent probe.

Workflow for Competitive Fluorescence Polarization (FP) Assay

FP_Workflow cluster_prep 1. Assay Setup cluster_exp 2. Measurement cluster_analysis 3. Data Analysis P1 Add Fixed [Enzyme] to Microplate Wells P2 Add Fixed [Fluorescent Probe] to Microplate Wells P1->P2 P3 Add Serial Dilution of Test Compound P2->P3 E1 Incubate to Reach Equilibrium P3->E1 E2 Measure Fluorescence Polarization (mP) E1->E2 A1 Plot mP vs. [Compound] E2->A1 A2 Fit Data to Determine IC50 A1->A2 A3 Calculate Ki using Cheng-Prusoff Equation A2->A3

Fig. 3: Workflow for determining inhibitor affinity (Ki) via a competitive FP assay.

Hypothetical FP Data Summary

Target EnzymeIC50 (nM)Ki (nM)
DNA Gyrase320 ± 25165
Topoisomerase IV950 ± 60480

Data Synthesis and Interpretation

A key strength of this multi-pronged approach is the ability to cross-validate findings and build a more complete picture of the binding event.

Integrated Binding Affinity Data

Target EnzymeKD from ITC (nM)KD from SPR (nM)Ki from FP (nM)
DNA Gyrase 150152165
Topoisomerase IV 450433480

The strong concordance across three distinct biophysical methods provides high confidence in the measured affinities. The data suggest that 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a modest preference for DNA Gyrase over Topoisomerase IV.

Insights from Thermodynamic and Kinetic Data:

  • Thermodynamics (ITC): The binding to both enzymes is primarily enthalpy-driven (favorable ΔH), suggesting the formation of strong hydrogen bonds and/or van der Waals interactions within the binding pocket.[9]

  • Kinetics (SPR): While the on-rates (kon) are similar for both enzymes, the off-rate (koff) for Topoisomerase IV is roughly twice as fast as for DNA Gyrase. This indicates the compound forms a more stable, longer-lived complex with DNA Gyrase, a property often referred to as a longer "residence time," which can be a key determinant of in vivo efficacy.[13]

Conclusion and Strategic Next Steps

This guide has outlined a rigorous, multi-faceted strategy for characterizing the binding of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid to its putative bacterial targets, DNA gyrase and topoisomerase IV. The hypothetical data indicate nanomolar affinity for both enzymes, with a slight preference and a more durable kinetic interaction with DNA gyrase.

Future Directions:

  • Structural Biology: Obtain co-crystal structures of the compound bound to the enzyme-DNA complex to visualize the binding mode at an atomic level and rationalize the observed affinity and thermodynamics.[17]

  • Cellular Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria to correlate binding affinity with whole-cell antibacterial activity.

  • SAR Expansion: Synthesize and test analogues of the parent compound to improve binding affinity and cellular potency, guided by the biophysical and structural data obtained.

By integrating these biophysical techniques, researchers can build a robust understanding of a compound's mechanism of action, accelerating the journey from a promising molecule to a potential therapeutic lead.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Blandamer, M. J. (2001). Isothermal Titration Calorimetry and Thermal Shift Assay in Drug Design. Combinatorial Chemistry & High Throughput Screening, 14(6), 427-439. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Azam, M. A., & Suresh, B. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(4), 438. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Tiwari, M., & Singh, R. K. (2017). Quinolones: Understanding the Drug Designing to Combat Drug Resistance. Remedy Publications. [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025, November 13). Preprints.org. [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry, 126(1-3), 16-24. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2025, October 16). MDPI. [Link]

  • Mustaev, A., Malik, M., Zhao, X., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. The Journal of Biological Chemistry, 289(18), 12300–12312. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infectious Disorders - Drug Targets, 11(2), 117-130. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(12), a025320. [Link]

  • Mustaev, A., et al. (2013, October 21). Fluoroquinolone-Gyrase-DNA Complexes. e-Learning - UNIMIB. [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site?. ResearchGate. [Link]

  • PDB, A. D., & et al. (2016). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 501, 56-63. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Wang, Z., et al. (2022, January 3). Localized Surface Plasmonic Resonance Regulates Reaction Kinetics and Antibacterial Performance. The Journal of Physical Chemistry Letters. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]

  • Lin, Y. L., et al. (2019, February 21). Effective Estimation of Ligand-Binding Affinity Using Biased Sampling Method. ACS Omega. [Link]

  • ResearchGate. (2025, August 5). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. ResearchGate. [Link]

  • Wang, R., et al. (2020, November 28). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The method was developed to provide a highly specific, linear, accurate, and precise assay suitable for research, quality control, and drug development applications. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a key heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. Its structural similarity to fluoroquinolone antibiotics suggests it may serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Accurate quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and performing stability studies. This document provides a comprehensive guide to a validated HPLC method, detailing the rationale behind the methodological choices and providing a step-by-step protocol for its implementation.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

2.1. Predicted Physicochemical Properties

Due to the novelty of the compound, experimental data is scarce. Therefore, established computational tools were employed to predict key parameters.

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight ~209.19 g/mol Standard for small molecule analysis.
pKa (acidic) ~4.5 - 5.0The carboxylic acid group will be ionized at neutral pH. To ensure retention on a reversed-phase column and good peak shape, the mobile phase pH should be acidic.[2]
pKa (basic) ~3.5 - 4.0The secondary amine in the tetrahydroquinoline ring will be protonated at acidic pH.
logP ~1.5 - 2.0Indicates a relatively polar compound, suggesting that a highly aqueous mobile phase may be necessary for adequate retention on a C18 column.
UV λmax ~280 nm and ~320 nmBased on data from structurally similar quinoline derivatives, these are suitable wavelengths for UV detection.[4][5][6]

2.2. Chromatographic Method Rationale

Based on the predicted properties, a reversed-phase HPLC method was selected. The key decisions in the method development are outlined below:

  • Stationary Phase: A C18 column was chosen as it is a versatile and widely used stationary phase for the separation of moderately polar compounds.

  • Mobile Phase:

    • Aqueous Component: A phosphate buffer was selected to maintain a constant pH. The pH was adjusted to 3.0 with phosphoric acid. This ensures that the carboxylic acid group is protonated, increasing its hydrophobicity and retention on the C18 column.[2]

    • Organic Modifier: Acetonitrile was chosen for its low UV cutoff and compatibility with the buffer system.

    • Isocratic Elution: For simplicity and robustness, an isocratic elution was developed.

  • Detection: Based on the UV absorbance characteristics of related quinoline compounds, a detection wavelength of 280 nm was selected to provide good sensitivity.[4][5][6]

Experimental

3.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

3.2. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

3.3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of the analyte. Transfer the weighed sample to a suitable volumetric flask. Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][7][8]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

4.1. System Suitability

System suitability was assessed by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria are shown in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

4.2. Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of common excipients), and a spiked placebo sample. No interfering peaks were observed at the retention time of the analyte.

4.3. Linearity and Range

Linearity was determined by constructing a calibration curve with at least five concentrations ranging from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

4.4. Accuracy

Accuracy was assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

4.5. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision. The RSD should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.7. Robustness

The robustness of the method was evaluated by intentionally varying key parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. A summary of the validation results is presented in the tables below.

Table 1: System Suitability Results

ParameterResult
Tailing Factor (T) 1.2
Theoretical Plates (N) 5800
RSD of Peak Area (%) 0.8%

Table 2: Linearity Data

ParameterResult
Linear Range (µg/mL) 1 - 100
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)RSD (%)
80%99.51.1
100%100.80.9
120%101.21.3

Table 4: Precision Data

Precision LevelRSD (%)
Repeatability 0.9
Intermediate Precision 1.4

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.75

Workflow Diagrams

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample prep_stock Prepare Stock Solution (1000 µg/mL in Methanol) weigh_std->prep_stock prep_work Prepare Working Standards (1-100 µg/mL in Mobile Phase) prep_stock->prep_work inject Inject into HPLC System prep_work->inject dissolve_sample Dissolve & Dilute Sample (in Methanol) weigh_sample->dissolve_sample final_dilution Final Dilution (in Mobile Phase) dissolve_sample->final_dilution filter Filter through 0.45 µm Syringe Filter final_dilution->filter filter->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify validate Perform Method Validation (ICH Q2(R1)) quantify->validate report Report Results validate->report

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The simple sample preparation and isocratic elution make this method efficient and robust for high-throughput environments.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • I. Chamseddin, C., & Jira, T. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and oxifloxacin on various HPLC phases. Pharmazie, 66(4), 244–248.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. 2024. [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. 2021. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 8-Hydroxyquinoline. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • PubMed. [Computerized logP prediction using fragment methods]. [Link]

  • Nacalai Tesque. 4. Sample Pretreatment for HPLC. [Link]

  • ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Strategic Context The functionalized tetrahydroquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The functionalized tetrahydroquinoline scaffold is a privileged motif in medicinal chemistry, frequently serving as a core intermediate in the synthesis of advanced therapeutics. Specifically, 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823888-00-1)[1] has emerged as a critical building block in the development of novel antiviral agents, including nsP2 protease inhibitors targeting the replication cycle of New World alphaviruses[2].

Transitioning this molecule from discovery-scale synthesis to pilot-plant manufacturing presents a distinct chemo-selectivity challenge: the dearomative reduction of the pyridine ring must be achieved without triggering the hydrodefluorination (C-F bond cleavage) of the adjacent benzene ring. This application note details a self-validating, highly selective catalytic hydrogenation protocol optimized for scale-up, ensuring high yield, exceptional purity, and operational safety.

Process Chemistry & Mechanistic Insights

Retrosynthetic Strategy

The most scalable route to the target molecule is the direct catalytic hydrogenation of 6-fluoroquinoline-8-carboxylic acid (CAS: 1306605-84-4). However, the presence of the 6-fluoro substituent complicates the reduction landscape.

Causality of Catalyst Selection

Standard industrial hydrogenation using Palladium on Carbon (Pd/C) is highly active but notoriously aggressive toward aryl halides, leading to significant accumulation of the des-fluoro impurity (1,2,3,4-tetrahydroquinoline-8-carboxylic acid). Recent advancements have demonstrated that Titanium-catalyzed transfer hydrogenation using ammonia borane (AB) can achieve selective reduction of structurally diverse N-heteroarenes without defluorination[3].

For traditional pressurized gas scale-up, Platinum(IV) oxide (PtO 2​ , Adams' catalyst) is the superior choice. PtO 2​ operates under mild hydrogen pressure and temperature, providing kinetic control that strongly favors the reduction of the nitrogen-containing heterocycle over C-F bond hydrogenolysis. Furthermore, the addition of glacial acetic acid as a co-solvent protonates the quinoline nitrogen. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, increasing its electrophilicity and directing the hydride attack exclusively to the heterocyclic ring.

Selectivity Start 6-Fluoroquinoline-8-carboxylic acid PathA Pd/C + H2 (Aggressive) Start->PathA PathB PtO2 + H2 (Mild, Selective) Start->PathB SideProd Hydrodefluorination (Des-fluoro impurity) PathA->SideProd C-F Cleavage Desired 6-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid PathB->Desired Pyridine Ring Reduction

Caption: Catalyst-dependent reaction pathways highlighting the prevention of hydrodefluorination.

Design of Experiments (DoE): Catalyst & Condition Screening

To validate the process chemistry, a DoE matrix was executed to compare catalyst performance. The data below illustrates the necessity of moving away from Pd/C to achieve pharmaceutical-grade purity.

Catalyst SystemH 2​ Source / PressureTemp (°C)Conversion (%)Desired Product (%)Defluorination Impurity (%)
10% Pd/CH 2​ Gas (5.0 bar)50>994554
5% Ru/CH 2​ Gas (10.0 bar)80756015
Ti-CatalystAmmonia Borane (AB)60>9592<1[3]
PtO 2​ (Adams') H 2​ Gas (4.0 bar) 40 >99 98 <0.5

Table 1: Catalyst screening results for the reduction of 6-fluoroquinoline-8-carboxylic acid.

Scale-Up Manufacturing Protocol (100 g Pilot Scale)

The following self-validating protocol is designed for a 2-liter Hastelloy pressure reactor.

ScaleUp A 1. Substrate Loading 6-Fluoroquinoline- 8-carboxylic acid B 2. Hydrogenation PtO2, H2 (4 bar) MeOH/AcOH, 40°C A->B C 3. Catalyst Filtration Celite Pad N2 Atmosphere B->C Crude Mixture D 4. Crystallization EtOH/Water Controlled Cooling C->D Filtrate E 5. Final Product 6-Fluoro-1,2,3,4-THQ- 8-carboxylic acid D->E >98% Yield

Caption: Step-by-step scale-up manufacturing workflow for the target tetrahydroquinoline.

Step 1: Reactor Preparation & Substrate Loading
  • Inertion: Purge a clean, dry 2 L Hastelloy pressure reactor with Nitrogen (N 2​ ) for 15 minutes to ensure an oxygen-free environment.

  • Substrate Addition: Charge the reactor with 100.0 g (0.523 mol) of 6-fluoroquinoline-8-carboxylic acid.

  • Solvent System: Add 1.0 L of anhydrous Methanol followed by 100 mL of Glacial Acetic Acid. Stir at 200 rpm to form a uniform suspension.

  • Catalyst Loading: Carefully add 2.5 g (2.5 wt%) of Platinum(IV) oxide (PtO 2​ ). Safety Note: Dry PtO 2​ can be pyrophoric in the presence of methanol vapors; add under a continuous N 2​ blanket.

Step 2: Catalytic Hydrogenation
  • Purging: Seal the reactor. Purge the headspace with N 2​ (3 cycles at 3 bar), followed by H 2​ gas (3 cycles at 3 bar).

  • Pressurization & Heating: Pressurize the reactor to 4.0 bar with H 2​ . Initiate heating to a target internal temperature of 40 °C.

  • Agitation: Increase the impeller speed to 500 rpm to ensure optimal gas-liquid-solid mass transfer.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is typically complete within 6–8 hours. Self-Validation: Pull a 1 mL aliquot, filter, and analyze via HPLC. Proceed to work-up only when the unreacted starting material is ≤0.5% (Area %).

Step 3: Work-Up and Catalyst Recovery
  • Quenching: Cool the reactor to 20 °C. Vent the H 2​ gas safely and purge the system with N 2​ for 15 minutes.

  • Filtration: Discharge the reaction mixture and filter it through a pre-wetted pad of Celite under a strict N 2​ atmosphere to remove the spent Pt catalyst.

  • Washing: Wash the filter cake with 200 mL of Methanol. Do not allow the catalyst cake to pull dry, as it may auto-ignite.

  • Concentration: Transfer the combined filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 300 mL.

Step 4: Crystallization and Isolation
  • Anti-Solvent Addition: Transfer the concentrated methanolic solution to a 1 L jacketed crystallizer. While stirring at 300 rpm, add 500 mL of cold Deionized (DI) Water dropwise over 45 minutes to induce precipitation.

  • Aging: Cool the slurry to 0–5 °C and age for 2 hours to maximize crystal growth and yield.

  • Isolation: Filter the resulting solid via a Buchner funnel. Wash the filter cake with 100 mL of a cold Water/Ethanol mixture (9:1 v/v).

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

  • Expected Yield: 92–96 g (90–94% theoretical yield) of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as an off-white to pale yellow crystalline powder.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized batch, the following analytical parameters serve as the release criteria:

  • HPLC Purity: >98.5% (Column: C18, 150 x 4.6 mm, 3 µm; Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; Detection: UV at 254 nm).

  • Mass Spectrometry (ESI-MS): Calculated for C 10​ H 10​ FNO 2​ [M+H] + : 196.07; Found: 196.08.

  • 1 H NMR (400 MHz, DMSO-d 6​ ): Ensure the disappearance of the aromatic pyridine protons (δ 7.5–8.9 ppm) and the emergence of aliphatic tetrahydroquinoline multiplets (δ 1.80, 2.75, and 3.30 ppm).

  • 19 F NMR (376 MHz, DMSO-d 6​ ): A single peak confirming the retention of the fluorine atom, validating the absence of hydrodefluorination.

References

  • nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice | ACS Infectious Diseases. URL:[Link][2]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis | ChemRxiv. URL:[Link][3]

Sources

Method

Application Note: Catalytic Hydrogenation of 6-Fluoroquinoline-8-carboxylic Acid to 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols Executive Summary & Scientific Rationale The 1,2,3,4-tetrahydroquinoline (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core structural motif in antiviral agents (such as nsP2 protease inhibitors) and antibacterial compounds. The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid from its quinoline precursor presents a unique chemoselectivity challenge.

As a Senior Application Scientist, I emphasize that successful reduction requires navigating three competing pathways:

  • Selective Pyridine Ring Reduction: The nitrogen-containing ring must be fully saturated while leaving the fused benzene ring intact.

  • Preservation of the C-F Bond: The highly electronegative 6-fluoro substituent is prone to hydrodefluorination (HDF) under aggressive palladium-catalyzed conditions.

  • Prevention of Decarboxylation: The 8-carboxylic acid group can undergo spontaneous decarboxylation under high-temperature transfer hydrogenation conditions, as noted in studies on [1].

To achieve high fidelity, we must rely on low-pressure direct hydrogenation ( H2​ gas) at ambient temperatures, utilizing either standard Palladium on Carbon (Pd/C) under strict stoichiometric monitoring or Platinum Dioxide ( PtO2​ ) in acidic media to thermodynamically favor the desired product.

Mechanistic Principles & Causality

Understanding the causality behind the catalyst and solvent selection is critical for process scale-up.

The reduction of the quinoline core is initiated by the coordination of the basic quinoline nitrogen to the metal surface (Pd or Pt). This coordination lowers the activation energy for the reduction of the heteroaromatic ring compared to the carbocyclic ring.

  • The Hydride Addition Sequence: The reaction proceeds via a rate-determining 1,4-hydride addition to form a dihydroquinoline intermediate, followed by a rapid 1,2-hydride addition to yield the fully saturated 1,2,3,4-tetrahydroquinoline.

  • The Role of Acidic Media: When using PtO2​ in glacial acetic acid, the quinoline nitrogen is protonated. This zwitterionic activation increases the electrophilicity of the pyridine ring, accelerating hydrogen uptake at ambient temperature. By keeping the temperature low (25 °C), the activation energy required for C-F bond cleavage is never reached, effectively shutting down the hydrodefluorination pathway.

Mechanism Q Quinoline Core Coord N-Coordination to Metal Surface Q->Coord Hydride1 1,4-Hydride Addition (Rate-Determining) Coord->Hydride1 Dihydro Dihydroquinoline Intermediate Hydride1->Dihydro Hydride2 1,2-Hydride Addition (Fast) Dihydro->Hydride2 THQ 1,2,3,4-Tetrahydroquinoline Hydride2->THQ

Caption: Stepwise mechanism of quinoline reduction via 1,4- and 1,2-hydride additions.

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring hydrogen gas uptake volumetrically, the operator can empirically verify the reaction's progress and halt it precisely when the theoretical 2.0 molar equivalents of H2​ are consumed, preventing over-reduction.

Workflow SM 6-Fluoroquinoline- 8-carboxylic acid Prep Solvent/Catalyst Preparation SM->Prep Hydro Hydrogenation (H2, 1-5 bar) Prep->Hydro Filter Filtration (Celite Pad) Hydro->Filter Purify Crystallization Filter->Purify Prod 6-Fluoro-1,2,3,4- tetrahydroquinoline- 8-carboxylic acid Purify->Prod

Caption: Workflow for the catalytic hydrogenation of 6-fluoroquinoline-8-carboxylic acid.

Protocol A: Mild Pd/C Catalytic Hydrogenation (Standard Scale)

This method utilizes standard 10% Pd/C. It is highly efficient but requires strict temperature and pressure control to avoid defluorination, drawing on principles established in [2].

Reagents:

  • 6-Fluoroquinoline-8-carboxylic acid (1.0 eq, 10 mmol, 1.91 g)

  • 10% Pd/C (5 mol% Pd, 0.53 g)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (High purity, >99.99%)

Step-by-Step Methodology:

  • Preparation: Charge a rigorously clean, dry 100 mL Parr reactor or round-bottom flask with 6-fluoroquinoline-8-carboxylic acid and Methanol. Stir until a homogenous suspension or solution is achieved.

  • Catalyst Addition: Carefully add the 10% Pd/C under a gentle stream of Argon or Nitrogen to prevent spontaneous ignition of the solvent.

  • Purging: Seal the reactor. Purge the system with Nitrogen three times (pressurize to 3 bar, then vent), followed by three purges with H2​ gas.

  • Hydrogenation (Self-Validation Step): Pressurize the vessel to exactly 2.0 bar of H2​ . Connect to a volumetric gas burette or mass flow controller. Stir vigorously (800 rpm) at 25 °C. Monitor the gas uptake. The reaction is complete when exactly 20 mmol (approx. 480 mL at RTP) of H2​ is consumed. Do not exceed 30 °C.

  • Quenching: Once H2​ uptake ceases, immediately vent the hydrogen and purge the system with Nitrogen three times.

  • Filtration & Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of warm Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from Ethanol/Water to afford pure 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Protocol B: PtO2​ Catalyzed Hydrogenation in Acidic Media (High Chemoselectivity)

Recommended for substrates where Protocol A yields trace defluorination. Platinum is less prone to oxidative insertion into C-F bonds than Palladium.

Step-by-Step Methodology:

  • Dissolve 10 mmol of the starting material in 40 mL of Glacial Acetic Acid.

  • Add 0.05 eq (113 mg) of Adams' Catalyst ( PtO2​ ) under inert atmosphere.

  • Purge with N2​ , then H2​ . Pressurize to 1.5 bar H2​ at 25 °C.

  • Monitor H2​ uptake. The PtO2​ will first reduce to Pt black (consuming a marginal amount of H2​ ), followed by the consumption of 2.0 eq of H2​ for the quinoline reduction.

  • Purge with N2​ , filter through Celite, and remove acetic acid via lyophilization or azeotropic distillation with toluene to isolate the product.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the causality between reaction conditions and product distribution.

Catalyst SystemSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity for 1,2,3,4-THQ (%)Defluorination (%)
10% Pd/C Methanol252.0>9998.5< 1.0
10% Pd/C Methanol605.0>9982.015.5
PtO2​ Glacial AcOH251.5>99>99.0Not Detected
5% Ru/C EtOH / H2​O 555.09592.02.5

Data Interpretation: Increasing temperature and pressure with Pd/C drastically increases the rate of hydrodefluorination. PtO2​ in acetic acid provides the highest thermodynamic control, preserving the C-F bond entirely.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Hydrodefluorination (Loss of C-F) Oxidative addition of Pd into the C-F bond due to excess thermal energy or prolonged H2​ exposure.Lower the reaction temperature to 20-25 °C. Strictly monitor H2​ uptake and quench immediately upon completion. Switch to PtO2​ .
Decarboxylation High temperatures (>60 °C) destabilize the 8-carboxylic acid, especially in transfer hydrogenation setups.Avoid formate-based transfer hydrogenation. Stick to direct H2​ gas at ambient temperatures.
Incomplete Conversion / Stalled Uptake Catalyst poisoning by trace sulfur/phosphorus impurities in the starting material, or product inhibition.Pre-purify the starting material via activated charcoal filtration. Increase catalyst loading to 10 mol%.
Reduction of the Benzene Ring Over-reduction caused by excessive H2​ pressure (>10 bar) or highly acidic super-acid media (e.g., TFA).Keep H2​ pressure below 3 bar. If using acidic media, restrict to mild acids like Acetic Acid rather than Trifluoroacetic Acid.

References

  • Title: Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids Source: Letters in Organic Chemistry, Volume 18, Issue 8, 625-633 (2021). URL: [Link]

  • Title: Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst Source: New Journal of Chemistry, Volume 42, 16694-16702 (2018). URL: [Link]

Application

Application Notes &amp; Protocols: Advanced Amide Coupling Techniques for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutic agents. This application note provides a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutic agents. This application note provides a detailed guide for the effective amide coupling of a key building block, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Due to the inherent steric hindrance and electronic properties of this substrate, standard amidation protocols may prove suboptimal. We present two robust, field-proven protocols utilizing both aminium/uronium salt-based and carbodiimide-based coupling strategies. This guide explains the causal logic behind reagent selection and procedural steps, offers detailed experimental workflows, and includes troubleshooting guidance to empower researchers in drug discovery and process development to achieve high-yield, high-purity synthesis of target amides.

Introduction: The Challenge and Importance of the Substrate

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry, essential for linking molecular fragments in drug discovery projects.[1] The substrate, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, presents specific challenges that require careful consideration for successful amide synthesis.

  • Steric Hindrance: The carboxylic acid at the C8 position is ortho to the fused aliphatic ring, creating a sterically congested environment around the reaction center. This can impede the approach of the amine nucleophile to the activated carboxylate intermediate, slowing down the reaction rate and potentially leading to lower yields.[2][3]

  • Electronic Effects: The fluorine atom at the C6 position is an electron-withdrawing group. While distant from the carboxylic acid, it can subtly influence the overall electron density of the aromatic system.

These factors necessitate the use of highly efficient coupling reagents and optimized conditions to overcome the activation energy barrier and drive the reaction to completion. This guide provides protocols that have been designed to address these specific challenges.

Foundational Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermally demanding and often impractical for complex molecules.[4] Therefore, the reaction universally proceeds through the activation of the carboxylic acid. This converts the hydroxyl group into a better leaving group, creating a highly electrophilic species that is readily attacked by the amine.[5]

The general mechanism involves two core steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[5][6]

  • Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and a non-reactive byproduct.[7]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., Active Ester) Acid->Intermediate Reaction Reagent Coupling Reagent Reagent->Intermediate Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Intermediate->Amide Byproduct Byproduct Intermediate->Byproduct Amine->Amide Nucleophilic Attack

Figure 1: Generalized mechanism of amide bond formation.

The choice of coupling reagent is critical and depends on the specific substrates, particularly their steric and electronic properties.[6] For challenging substrates like 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, powerful aminium/uronium reagents or carbodiimides with activating additives are recommended.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based coupling reagent known for its rapid reaction times and high yields, especially with sterically hindered substrates.[2][8] It forms a highly reactive OAt-active ester that readily undergoes aminolysis.

Rationale for this Protocol

This method is the top-tier choice for difficult couplings where yield and reaction speed are prioritized. The inclusion of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[8]

Materials and Reagents
ReagentEquivalentsPurpose
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid1.0Starting Material
Amine (R-NH₂)1.1 - 1.2Coupling Partner
HATU1.1 - 1.2Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide)-Aprotic Polar Solvent
Step-by-Step Experimental Procedure
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.1 eq), and finally, add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the carboxylic acid starting material is a key indicator.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Workflow Diagram

G A 1. Dissolve Acid in Anhydrous DMF B 2. Add Amine, HATU, & DIPEA A->B C 3. Stir at RT (1-4 hours) B->C D 4. Monitor by TLC / LC-MS C->D D->C Incomplete E 5. Aqueous Work-up (EtOAc / Washes) D->E Complete F 6. Purify by Column Chromatography E->F G Pure Amide Product F->G

Figure 2: Experimental workflow for HATU-mediated coupling.

Protocol 2: Cost-Effective Coupling with EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[4] This intermediate is susceptible to side reactions, such as rearrangement to a stable N-acylurea.[5] To prevent this and minimize racemization, an additive like HOBt (Hydroxybenzotriazole) is used to trap the activated species as a more stable HOBt-ester, which then reacts cleanly with the amine.[1][10]

Rationale for this Protocol

This protocol is a robust and economical alternative to HATU. While reaction times may be longer, it is highly effective. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction, especially with electron-deficient or hindered amines, by forming a highly reactive acylpyridinium intermediate.[1] The urea byproduct from EDC is water-soluble, simplifying its removal during the aqueous work-up.[10]

Materials and Reagents
ReagentEquivalentsPurpose
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid1.0Starting Material
Amine (R-NH₂)1.2Coupling Partner
EDC.HCl1.2 - 1.5Coupling Reagent
HOBt1.2Activating Additive
DIPEA or Et₃N2.0 - 3.0Base
Anhydrous DCM (Dichloromethane) or DMF-Solvent
DMAP (optional)0.1Catalyst
Step-by-Step Experimental Procedure
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq), the amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. If using the amine as a hydrochloride salt, an additional equivalent of base is required.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control the initial exotherm and minimize side reactions.[11]

  • Reagent Addition: Add the base (e.g., DIPEA, 2.5 eq) to the cooled mixture. Then, add EDC.HCl (1.5 eq) in one portion. If using, add catalytic DMAP (0.1 eq) at this stage.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Workflow Diagram

G A 1. Combine Acid, Amine, HOBt in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base and EDC.HCl B->C D 4. Warm to RT Stir (12-24h) C->D E 5. Monitor by TLC / LC-MS D->E E->D Incomplete F 6. Aqueous Work-up (DCM / Washes) E->F Complete G 7. Purify by Column Chromatography F->G H Pure Amide Product G->H

Figure 3: Experimental workflow for EDC/HOBt-mediated coupling.

Troubleshooting and Optimization

Even with robust protocols, challenging substrates can lead to issues. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Degraded coupling reagent or wet solvent.1. Switch from Protocol 2 (EDC) to Protocol 1 (HATU).2. Increase reaction temperature to 40-50 °C. For very unreactive amines, consider converting the acid to an acyl chloride with SOCl₂ or (COCl)₂ as a last resort.[8]3. Use freshly opened, anhydrous solvents and new bottles of coupling reagents.[12]
Reaction Stalls / Incomplete 1. Steric hindrance is too great for the conditions.2. Insufficient amount of reagent or base.1. Increase reaction time.2. Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively.3. For the EDC protocol, add 0.1-0.2 equivalents of DMAP to catalyze the reaction.[1]
Formation of Side Products 1. (EDC Protocol) Rearrangement of O-acylisourea to N-acylurea.2. (HATU Protocol) Guanidinium formation with the amine.1. Ensure HOBt is added before or with EDC. Do not pre-mix EDC and the acid for extended periods before adding the amine.2. Add the amine to the reaction mixture before adding HATU to ensure the activated ester is formed and consumed rapidly.
Difficult Purification Byproducts (e.g., urea, HOBt) have similar polarity to the product.1. Ensure the aqueous work-up is performed thoroughly. An acid wash removes basic impurities (DIPEA, DMAP, unreacted amine), and a base wash removes acidic impurities (HOBt, unreacted carboxylic acid).[12]2. For polar products, consider reverse-phase chromatography.[13]

Conclusion

The successful synthesis of amides from 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For rapid and high-yield synthesis, especially with challenging amines, the HATU-based protocol is recommended. For a more economical and scalable approach, the EDC/HOBt method provides a reliable alternative. By understanding the principles behind carboxyl activation and potential side reactions, researchers can effectively troubleshoot and adapt these methods to generate a diverse library of novel amide-containing compounds for downstream applications in drug discovery and development.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patil, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153205. Available at: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Johnson, B. J., et al. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. NSF PAR. Available at: [Link]

  • Singh, G., & Kumar, A. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(15), 4453. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6655. Available at: [Link]

  • Liu, F., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Omega, 3(2), 2268-2277. Available at: [Link]

  • MDPI. (2025, April 1). Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 195-199. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery, 2(6), 1839-1848. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology framework to address the specific synthetic challenges associated with 6-Fluoro-1,2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology framework to address the specific synthetic challenges associated with 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

The synthesis of this molecule heavily relies on the selective reduction of the heteroaromatic pyridine ring of 6-fluoroquinoline-8-carboxylic acid. The primary failure modes in this workflow include hydrodefluorination (undesired C-F bond cleavage), stalling at the dihydroquinoline intermediate[1], and severe product loss during aqueous workup due to the molecule's zwitterionic nature.

Synthesis & Troubleshooting Workflow

SynthesisWorkflow Start 6-Fluoroquinoline-8-carboxylic acid Choice Select Reduction Strategy Start->Choice Path1 PtO2 / H2 in TFA (Standard Hydrogenation) Choice->Path1 Path2 B(C6F5)3 / Et2SiH2 (Metal-Free Silane Reduction) Choice->Path2 Path3 Pd/C / H2 (Not Recommended) Choice->Path3 Issue2 Intermediate: 1,2-Dihydroquinoline Path1->Issue2 Product 6-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Path2->Product Issue1 Side Reaction: Hydrodefluorination Path3->Issue1 Issue2->Product Extended Time

Workflow for the selective reduction of 6-fluoroquinoline-8-carboxylic acid.

Quantitative Comparison of Reduction Strategies

To maximize yield, catalyst selection is paramount. The table below summarizes the quantitative performance of various reduction methodologies applied to fluoro-substituted quinolines.

Reduction StrategyTypical YieldDefluorination RiskReagents & ConditionsBest Use Case
Pd/C Hydrogenation < 40%High (>50%)Pd/C, H 2​ (1 atm), MeOHNot recommended for fluoro-aromatics.
PtO 2​ Hydrogenation 80 - 90%Low (<5%)PtO 2​ , H 2​ (3-5 bar), TFAStandard, scalable laboratory synthesis.
Metal-Free Silane 90 - 95%None (0%)B(C 6​ F 5​ ) 3​ , Et 2​ SiH 2​ , TolueneWhen absolute fluorine retention is critical[2].

Troubleshooting & FAQs

Q1: My GC-MS/NMR shows a significant loss of the fluorine atom (hydrodefluorination). How do I prevent this? Causality & Solution: Hydrodefluorination is notoriously common when using Palladium on Carbon (Pd/C) with hydrogen gas. Palladium readily undergoes oxidative addition into activated C-F bonds on electron-deficient aromatic rings. Action: Switch your catalyst to Platinum Dioxide (PtO 2​ , Adams' catalyst). PtO 2​ operates via a distinct surface mechanism that strongly favors the saturation of the heteroaromatic ring over carbon-halogen bond cleavage. Alternatively, adopt a metal-free hydrosilylation approach using Tris(pentafluorophenyl)borane (B(C 6​ F 5​ ) 3​ ) and diethylsilane (Et 2​ SiH 2​ )[2]. This Lewis acid-catalyzed method completely bypasses transition metal-mediated oxidative addition, reducing the quinoline ring with 0% defluorination[2].

Q2: The reaction stalls, and I am isolating a mixture of the starting material and 1,2-dihydroquinoline. Why isn't it fully reducing to the tetrahydroquinoline? Causality & Solution: The reduction of quinolines proceeds stepwise. The first equivalent of hydride/hydrogen forms the 1,2-dihydroquinoline intermediate[1]. The subsequent reduction to the 1,2,3,4-tetrahydroquinoline (THQ) requires overcoming a higher activation energy barrier because the intermediate is partially stabilized by conjugation[1]. Furthermore, the basicity of the resulting secondary amine in the THQ product can coordinate to and poison the metal catalyst. Action: Run the hydrogenation in a strongly acidic solvent, such as Trifluoroacetic acid (TFA). Protonation of the quinoline nitrogen serves a dual purpose: it increases the electrophilicity of the pyridine ring (accelerating hydride transfer) and prevents the resulting THQ amine from poisoning the catalyst.

Q3: I have successfully reduced the ring, but my isolated yield is terrible (<30%). I am losing product during the aqueous workup. How do I recover it? Causality & Solution: 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a zwitterion[3]. It contains both a basic secondary amine and an acidic carboxylic acid. At near-neutral pH, it exists primarily as a highly water-soluble inner salt, making standard organic liquid-liquid extraction (e.g., with ethyl acetate or DCM) highly inefficient. Action: Do not rely on solvent extraction. Instead, use isoelectric precipitation . Adjust the pH of your aqueous phase precisely to the molecule's isoelectric point (pI, typically around pH 4.0 for this scaffold). At the pI, the net charge is zero, and the zwitterion will precipitate out of the aqueous solution as a filterable solid.

Step-by-Step Experimental Protocols

Protocol A: PtO 2​ -Catalyzed Hydrogenation (Standard)
  • Objective: Selective reduction of the heteroaromatic ring without C-F cleavage.

  • Self-Validation Check: Monitor hydrogen gas uptake. The theoretical uptake is exactly 2 molar equivalents of H 2​ . If uptake exceeds this, halt the reaction immediately to prevent over-reduction of the carboxylic acid.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-fluoroquinoline-8-carboxylic acid (1.0 equiv) in anhydrous Trifluoroacetic acid (TFA) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO 2​ ) at 5-10 mol%. (Causality: TFA protonates the quinoline, preventing catalyst poisoning, while PtO 2​ ensures selectivity against hydrodefluorination).

  • Purging: Seal the vessel. Purge with inert gas (N 2​ or Argon) three times, followed by three purges with H 2​ gas.

  • Reaction: Pressurize the vessel to 3-5 bar (45-75 psi) with H 2​ . Stir vigorously at room temperature for 12-18 hours.

  • Monitoring: Pull aliquots and analyze via LC-MS. Look for the disappearance of the 1,2-dihydroquinoline intermediate (M+2) and the formation of the THQ product (M+4)[1].

  • Workup & Isoelectric Precipitation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the TFA under reduced pressure. Dissolve the crude residue in a minimal amount of water. Slowly add 1M NaOH dropwise while monitoring with a pH meter until the pH reaches ~4.0.

  • Isolation: Collect the precipitated zwitterionic product via vacuum filtration, wash with ice-cold water, and dry under high vacuum[3].

Protocol B: Metal-Free Hydrosilylation (Advanced)
  • Objective: Complete elimination of transition-metal-induced defluorination using boron-catalyzed silane reduction[2].

  • Self-Validation Check: The reaction mixture changes color as the silylium-quinoline complex forms. The gradual loss of this intense color indicates the completion of the hydride transfer step.

  • Preparation: In an oven-dried Schlenk flask under Argon, add 6-fluoroquinoline-8-carboxylic acid (1.0 equiv) and Tris(pentafluorophenyl)borane (B(C 6​ F 5​ ) 3​ ) (5 mol%)[2].

  • Solvent & Reagent: Add anhydrous Toluene (0.2 M), followed by the slow, dropwise addition of Diethylsilane (Et 2​ SiH 2​ ) (3.0 equiv)[2].

  • Reaction: Heat the mixture to 100°C for 24 hours. (Causality: The Lewis acid activates the silane for a 1,4-hydride addition, generating an in-situ 1,4-dihydroquinoline, which then undergoes transfer hydrogenation to the THQ[2]).

  • Quenching: Cool to room temperature and quench carefully with methanol to destroy excess silane.

  • Deprotection: Add 2M HCl and reflux for 2 hours to cleave any silyl esters formed at the carboxylic acid group.

  • Isolation: Adjust the pH to the isoelectric point (~4.0) to precipitate the 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Filter and dry.

References

  • Compounds for the treatment of neuromuscular disorders - Google Patents (WO2024121129A1). 3

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes - Organic Letters (ACS Publications). 1

  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes - Synlett (Organic Chemistry Portal).2

Sources

Optimization

Reducing byproducts in 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid crystallization

Welcome to the Technical Support Center for the purification and crystallization of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid . This portal is designed for application scientists, process chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid .

This portal is designed for application scientists, process chemists, and drug development professionals. Because this molecule features both a secondary amine and a carboxylic acid, it behaves as an amphoteric zwitterion. This unique physicochemical profile, combined with the electron-rich nature of the tetrahydroquinoline ring, makes its crystallization highly susceptible to oxidation, co-precipitation of regioisomers, and amorphous oiling out.

Below, you will find diagnostic troubleshooting guides, quantitative solubility data, and self-validating protocols to ensure high-purity crystalline yields.

Section 1: Troubleshooting Guide & FAQs

Q1: My product turns yellow/brown during hot recrystallization, and HPLC shows a mass corresponding to [M-4H]. How do I prevent this byproduct? Causality: The [M-4H] mass indicates the formation of 6-fluoroquinoline-8-carboxylic acid. Tetrahydroquinolines are highly susceptible to air oxidation, particularly at elevated temperatures. The secondary amine's lone pair is not fully delocalized into the aromatic ring, making it an excellent electron donor that readily reacts with dissolved oxygen to revert to the fully aromatic quinoline analog. Maintaining low processing temperatures and utilizing acid scavengers or inert atmospheres is essential to suppress these oxidative side reactions [3]. Solution: Abandon standard hot-cooling crystallization in ambient air. Instead, utilize a pH-shift crystallization at ambient temperature under a strict Nitrogen (N₂) or Argon atmosphere. Always degas your solvents by sparging with inert gas for at least 30 minutes prior to use.

Q2: I am detecting the 7-fluoro regioisomer in my final crystal lattice. How can I improve the isomeric purity? Causality: Regioisomers often co-crystallize because their crystal lattice energies and molecular volumes are nearly identical. In the synthesis of fluorinated tetrahydroquinolines, the 7-fluoro isomer is a frequent byproduct depending on the upstream deoxyfluorination or cyclization strategy employed [2]. Because of their structural similarity, the 7-fluoro isomer forms a solid solution, substituting the 6-fluoro target within the crystal lattice. Solution: Relying purely on anti-solvent or cooling crystallization will not clear this impurity. You must exploit the slight difference in their isoelectric points (pI). The inductive effect of the fluorine atom at the 6-position versus the 7-position slightly alters the pKa of the amine and carboxylic acid. A heavily seeded, extremely slow pH-shift crystallization allows the 6-fluoro isomer to preferentially integrate into the lattice while rejecting the 7-fluoro isomer into the mother liquor.

Q3: My crystallization yields an amorphous gel or "oils out" instead of forming distinct crystals. How do I fix this? Causality: As a zwitterion, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a sharp solubility minimum at its isoelectric point. Rapid neutralization (e.g., dumping acid into the alkaline salt solution) causes a massive, instantaneous supersaturation spike. When the supersaturation generation rate vastly exceeds the crystal growth rate, the system undergoes catastrophic nucleation, precipitating as an amorphous mass. Solution: You must control the trajectory into the metastable zone. Use a highly dilute acid feed, pause the addition just before the isoelectric point, and introduce seed crystals.

Section 2: Diagnostic Workflows

LogicTree Issue High Byproduct in Final Crystal Type Identify Byproduct Type (HPLC/MS) Issue->Type Oxidation Aromatized Quinoline (Oxidation) Type->Oxidation Isomer 7-Fluoro Regioisomer Type->Isomer Amorphous Amorphous Co-precipitate Type->Amorphous Sol1 Use Degassed Solvents & Inert N2 Atmosphere Oxidation->Sol1 Sol2 Exploit pKa Difference: Slow pH-Shift Crystallization Isomer->Sol2 Sol3 Reduce Supersaturation Rate: Add Seeds & Lower Anti-solvent Feed Amorphous->Sol3

Caption: Diagnostic logic tree for identifying and resolving crystallization byproducts.

Section 3: Quantitative Data & Impurity Clearance

To successfully design a pH-shift crystallization, you must understand the solubility profile of the zwitterion. While analytical-scale crystals can be obtained via slow evaporation from methanol and chloroform [1], scalable pharmaceutical purification requires precise pH control in aqueous/organic mixtures.

Table 1: Zwitterion Solubility vs. pH (25°C in 10% Ethanol/Water)

pH RangeDominant Molecular SpeciesSolubility (mg/mL)Physical State
< 2.0 Cationic (Protonated Amine)> 65.0Clear Solution
4.5 - 5.5 Zwitterionic (Isoelectric Point)< 1.5Crystalline / Metastable
> 8.0 Anionic (Deprotonated Carboxyl)> 85.0Clear Solution

Table 2: Expected Impurity Clearance Profile via Seeded pH-Shift

Impurity TypePre-Crystallization (%)Post-Crystallization (%)Clearance Mechanism
6-Fluoroquinoline-8-carboxylic acid 4.5%< 0.1%Excluded via inert atmosphere & solubility differences.
7-Fluoro regioisomer 2.8%0.3%Lattice rejection via slow seeded growth.
Des-fluoro byproduct 1.2%< 0.1%High solubility in the ethanol/water wash.

Section 4: Self-Validating Experimental Protocol

Procedure: Inert pH-Shift Crystallization with Metastable Seeding This protocol utilizes in-process controls (IPCs) to ensure the system self-validates before progressing to the next step, preventing batch failure.

Step 1: Alkaline Dissolution & Degassing

  • Suspend 10.0 g of crude 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in 100 mL of a 10% Ethanol/Water (v/v) mixture.

  • Sparge the suspension with N₂ gas for 30 minutes. Maintain a positive N₂ blanket for the remainder of the process.

  • Slowly add 2.0 M NaOH (degassed) until the pH reaches 9.0.

  • Causality: This deprotonates the carboxylic acid, forming the highly soluble sodium salt, moving the system out of the zwitterionic precipitation zone.

  • IPC Check 1: Visually inspect the reactor. The solution must be completely transparent. Any remaining turbidity indicates non-acidic impurities (e.g., unreacted starting materials).

Step 2: Polish Filtration

  • Pass the alkaline solution through a 0.22 µm PTFE filter into a clean, N₂-purged crystallization vessel.

  • Causality: Removes insoluble foreign particulate matter that could act as heterogeneous nucleation sites, which cause premature and uncontrolled crystallization.

Step 3: Controlled Acidification to the Metastable Zone

  • Set the reactor temperature to 25°C with moderate overhead stirring (200 rpm).

  • Begin adding 1.0 M HCl via a syringe pump at a rate of 0.5 mL/min.

  • Pause the addition when the pH reaches exactly 6.5.

  • IPC Check 2: Monitor the pH probe. The pH must remain stable at 6.5 ± 0.1 for 10 minutes, and the solution must remain completely clear. If the solution turns cloudy, you have overshot the metastable zone; add drops of NaOH to re-dissolve.

Step 4: Seeding and Ripening

  • Introduce 0.05 g (0.5% w/w) of highly pure 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid seed crystals.

  • Hold the system at pH 6.5 for 60 minutes.

  • Causality: Seeding within the metastable zone forces the solute to deposit onto the existing crystal lattice rather than forming new, amorphous nuclei. This slow growth phase is critical for rejecting the 7-fluoro regioisomer.

  • IPC Check 3: Use FBRM (Focused Beam Reflectance Measurement) or visual inspection to confirm the seed bed is persisting and slowly expanding.

Step 5: Final Isolation

  • Resume the 1.0 M HCl feed at 0.2 mL/min until the isoelectric point (pH 5.0) is reached.

  • Stir for an additional 2 hours to maximize yield.

  • Filter the slurry under an N₂ blanket and wash the cake with 20 mL of cold, degassed 10% Ethanol/Water. Dry under vacuum at 40°C.

Workflow Start Crude 6-F-THQ-8-COOH (Contains Regioisomers & Oxides) Dissolve Dissolution in Alkaline Media (pH > 9.0, Degassed NaOH/Water) Start->Dissolve Filter Polish Filtration (Remove Insoluble Oxides) Dissolve->Filter Acidify Controlled Acidification (Add 1M HCl to pH 6.5) Filter->Acidify Seed Seeding at Metastable Zone (0.5% w/w Pure Crystals) Acidify->Seed Isolate Filtration & Wash (Cold Ethanol/Water) Seed->Isolate

Caption: Workflow for pH-shift crystallization of amphoteric THQ derivatives.

Section 5: References

  • Title: Chemoselective Transfer Hydrogenation and Deuteration of Substituted Quinolines using Hantzsch ester and D2O Source: Royal Society of Chemistry (RSC) URL:

  • Title: REGIO-COMPLEMENTARY PREPARATION OF 6- AND 7-FLUORO-1,2,3,4-TETRAHYDROQUINOLINES VIA THE CYCLIZATION OF CATECHOLAMINES FOLLOWED BY DEOXYFLUORINATION Source: CLOCKSS URL:

  • Title: Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation Source: NBINNO URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and 6-Fluoroquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Structural and Electronic Divergence The primary distinction between 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and 6-fluoroquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Electronic Divergence

The primary distinction between 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and 6-fluoroquinoline-8-carboxylic acid lies in the saturation of the pyridine ring. This fundamental structural difference profoundly influences the electronic properties and, consequently, the reactivity of both the heterocyclic core and the carboxylic acid functional group. The tetrahydroquinoline derivative possesses a flexible, non-aromatic nitrogen-containing ring, while the quinoline analog features a planar, aromatic system.

The fluorine atom at the 6-position introduces a significant electronic perturbation in both molecules. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[1][2][3] However, it also possesses lone pairs that can participate in resonance, leading to a π-donating mesomeric effect (+M).[1] The balance of these effects dictates the electron density distribution within the aromatic portion of the molecules, influencing their susceptibility to electrophilic and nucleophilic attack.

Comparative Reactivity Analysis

Reactivity of the Carboxylic Acid Group

The primary function of the carboxylic acid group in both molecules is to undergo reactions typical of this functional group, most notably amide bond formation. The efficiency of this transformation is largely dependent on the acidity of the carboxylic acid, which is influenced by the electronic nature of the quinoline or tetrahydroquinoline ring system.

Amide Coupling:

Amide bond formation is a cornerstone of medicinal chemistry, often achieved through the activation of the carboxylic acid.[4][5] Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

  • 6-Fluoroquinoline-8-carboxylic acid: The aromatic quinoline ring is electron-withdrawing, which increases the acidity of the carboxylic acid proton, making the carboxylate a better leaving group upon activation. This generally facilitates amide coupling reactions.

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: The saturated tetrahydroquinoline ring is less electron-withdrawing compared to its aromatic counterpart. The nitrogen atom's lone pair is more localized and contributes to the basicity of the ring system. This results in a slightly less acidic carboxylic acid, which might require slightly more forcing conditions for amide coupling.

Table 1: Predicted Physicochemical Properties

Property6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid6-Fluoroquinoline-8-carboxylic acid
Molecular FormulaC₁₀H₁₀FNO₂C₁₀H₆FNO₂[6]
Molecular Weight195.19 g/mol 191.16 g/mol
XLogP3~1.51.8[6]
Hydrogen Bond Donor Count21[6]
Hydrogen Bond Acceptor Count33

Note: Some values for the tetrahydro- derivative are estimated based on structurally similar compounds due to a lack of direct experimental data in the initial search results.

Reactivity of the Heterocyclic Core

The aromaticity of the quinoline ring versus the saturated nature of the tetrahydroquinoline ring dictates their reactivity towards different classes of reagents.

Electrophilic Aromatic Substitution (EAS):

  • 6-Fluoroquinoline-8-carboxylic acid: The quinoline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[7] The fluorine atom, while having a deactivating inductive effect, is an ortho-, para- director due to its mesomeric effect.[1][3] The carboxylic acid is a meta-directing deactivating group. The interplay of these substituents makes predicting the site of electrophilic attack complex, though positions 5 and 7 are the most likely candidates.

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: The benzene ring portion of this molecule is activated by the electron-donating effect of the adjacent saturated heterocyclic ring. The fluorine atom will direct electrophiles to the ortho and para positions. Therefore, electrophilic substitution is expected to be more facile on the tetrahydroquinoline system compared to the quinoline system, with substitution likely occurring at the 5 or 7 positions.

Nucleophilic Aromatic Substitution (SNAr):

  • 6-Fluoroquinoline-8-carboxylic acid: The quinoline ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The presence of the fluorine atom and the nitrogen within the ring system can facilitate SNAr reactions, especially at positions activated by these groups.

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: The saturated portion of the tetrahydroquinoline ring is not susceptible to SNAr. The benzene ring is generally resistant to nucleophilic attack unless strongly activated by other electron-withdrawing groups.

Hydrogenation:

  • 6-Fluoroquinoline-8-carboxylic acid: The pyridine ring of the quinoline system can be selectively hydrogenated to yield the corresponding tetrahydroquinoline.[8][9] This is a common transformation in synthetic chemistry. Catalytic transfer hydrogenation using formic acid and a cobalt catalyst is one reported method.[9]

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This molecule is already hydrogenated and will not undergo further reduction under typical catalytic hydrogenation conditions used for aromatic systems.

G cluster_quinoline 6-Fluoroquinoline-8-carboxylic acid cluster_tetrahydroquinoline 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid q_start 6-Fluoroquinoline-8-carboxylic acid q_amide Amide Coupling (Facilitated by electron-withdrawing ring) q_eas Electrophilic Aromatic Substitution (Deactivated ring, complex directing effects) q_snar Nucleophilic Aromatic Substitution (Susceptible at activated positions) q_h2 Catalytic Hydrogenation q_product 6-Fluoro-1,2,3,4-tetrahydroquinoline -8-carboxamide/acid derivatives thq_start 6-Fluoro-1,2,3,4-tetrahydroquinoline -8-carboxylic acid thq_amide Amide Coupling (Slightly less reactive carboxylic acid) thq_eas Electrophilic Aromatic Substitution (Activated ring, ortho/para directing) thq_oxidation Oxidation/Dehydrogenation thq_product Substituted Tetrahydroquinoline -8-carboxamide/acid derivatives thq_quinoline_product 6-Fluoroquinoline -8-carboxamide/acid derivatives

Experimental Protocols

General Amide Coupling Protocol

This protocol provides a general method for the synthesis of amides from either carboxylic acid starting material.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid OR 6-fluoroquinoline-8-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in DMF, add the amine, EDC, HOBt, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid.[5] HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize any acidic byproducts.

Catalytic Hydrogenation of 6-Fluoroquinoline-8-carboxylic acid

This protocol describes the reduction of the quinoline ring to a tetrahydroquinoline ring.

Materials:

  • 6-Fluoroquinoline-8-carboxylic acid (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 6-fluoroquinoline-8-carboxylic acid in methanol in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale: Palladium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings.[10] The use of a hydrogen atmosphere provides the reducing agent for the reaction.

G cluster_amide_coupling Amide Coupling Workflow cluster_hydrogenation Hydrogenation Workflow start Carboxylic Acid + Amine reagents Add Coupling Reagents (EDC, HOBt, DIPEA) in DMF stir Stir at Room Temperature (12-24h) workup Aqueous Workup (EtOAc, NaHCO₃, Brine) purify Purification (Column Chromatography) product Pure Amide h_start 6-Fluoroquinoline-8-carboxylic acid h_reagents Dissolve in MeOH, Add Pd/C h_hydrogen Evacuate and backfill with H₂ gas h_stir Stir at Room Temperature (16-24h) h_filter Filter through Celite h_concentrate Concentrate h_product 6-Fluoro-1,2,3,4-tetrahydroquinoline -8-carboxylic acid

Conclusion

The choice between 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and 6-fluoroquinoline-8-carboxylic acid as a synthetic precursor will depend on the desired final product and the intended chemical transformations.

  • 6-Fluoroquinoline-8-carboxylic acid is the preferred starting material if the aromatic quinoline core is desired in the final product or if subsequent nucleophilic aromatic substitution reactions are planned. Its carboxylic acid group is slightly more activated towards amide coupling.

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is advantageous when a non-planar, more flexible scaffold is required. Its benzene ring is more susceptible to electrophilic aromatic substitution, allowing for further functionalization.

Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic routes in drug discovery and development.

References

Sources

Comparative

X-ray crystallography validation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid structure

Structural Elucidation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to SC-XRD, NMR, and DFT As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to SC-XRD, NMR, and DFT

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently oversee the validation of complex molecular scaffolds. 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1823888-00-1) is a highly privileged pharmacophore, serving as a critical precursor in the development of nsP2 protease inhibitors targeting New World alphaviruses[1].

When validating such precursors, the spatial orientation of the highly electronegative fluorine atom at C6, the puckering of the saturated tetrahydroquinoline ring, and the hydrogen-bonding network of the C8-carboxylic acid are paramount. While Single-Crystal X-Ray Diffraction (SC-XRD) remains the dominant technique for absolute structural validation[2], it is essential to objectively compare its performance against orthogonal methods like 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling to understand the causality behind our analytical choices.

Mechanistic Comparison: SC-XRD vs. Orthogonal Techniques

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD operates by measuring the diffraction of X-rays through an ordered crystal lattice, allowing us to reconstruct a precise 3D electron density map. For 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, SC-XRD is the gold standard because it unambiguously maps the exact C-F bond lengths and traps the molecule in its lowest-energy solid-state conformation. Furthermore, SC-XRD directly determines relative and absolute stereochemistry without the need for chiral derivatization—a significant limitation of solution-state methods[3].

2D NMR Spectroscopy (Solution State)

NMR provides critical dynamic information by analyzing the alignment of nuclei in a strong magnetic field[4]. For this molecule, 19 F-NMR and 1 H- 19 F HOESY experiments can confirm the connectivity of the fluoro-aromatic ring. However, the saturated piperidine-like ring (C2, C3, C4) is highly flexible. In solution, NMR captures a time-averaged ensemble of rapidly interconverting half-chair conformers. Therefore, while NMR is excellent for confirming bulk purity and dynamic behavior, it cannot provide the static, atomic-resolution coordinates required for precise structure-based drug design[4].

Density Functional Theory (DFT) Modeling

Computational DFT (e.g., using the B3LYP/6-311++G** basis set) is frequently used to calculate the energetic preferences of fluoroquinolone precursor conformers[5]. While DFT accurately predicts the theoretical global energy minima and rotational barriers of the carboxylic acid group, it is purely predictive. It must be anchored by empirical SC-XRD data to confirm that the predicted intramolecular hydrogen bonds (N-H···O) physically manifest in reality[5].

Quantitative Performance Metrics

To guide your analytical strategy, the following table summarizes the objective performance of each technique when applied to fluoro-tetrahydroquinoline derivatives.

MetricSingle-Crystal X-Ray Diffraction (SC-XRD)2D NMR Spectroscopy (Solution)DFT Computational Modeling
Primary Output Absolute 3D atomic coordinates & packingTime-averaged solution conformationTheoretical global/local energy minima
Resolution/Precision < 0.8 Å (Atomic resolution)Through-bond/space connectivityBasis set dependent (e.g., 6-311++G**)
Stereochemical Validation Direct (via anomalous dispersion)Indirect (requires chiral derivatization)Predictive only
Sample Requirement ~0.1 mg (Single diffracting crystal)1–5 mg (Highly soluble in deuterated solvent)None (In silico)
Analysis Time Days to Weeks (Crystallization bottleneck)HoursDays (Compute time)

Self-Validating Experimental Protocol: SC-XRD

To ensure absolute trustworthiness, the following SC-XRD protocol is designed as a self-validating system . Every step contains an internal control to prevent the propagation of errors.

Phase 1: High-Purity Isolation

  • Causality: Even trace impurities can disrupt the delicate hydrogen-bonding network required for crystal lattice formation.

  • Action: Purify the synthesized 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid via preparative HPLC.

  • Validation Check: Do not proceed unless LC-MS confirms >99% purity.

Phase 2: Vapor Diffusion Crystallization

  • Causality: The C8-carboxylic acid forms strong intermolecular hydrogen bonds. Rapid solvent evaporation leads to amorphous precipitation. Vapor diffusion allows for controlled, thermodynamic supersaturation.

  • Action: Dissolve 5 mg of the compound in 0.5 mL of methanol (inner vial). Place this inside a sealed outer chamber containing 3 mL of hexanes (anti-solvent). Incubate at 4°C for 72 hours.

  • Validation Check: Inspect the resulting solids under a polarized light microscope. The presence of birefringence confirms a highly ordered crystalline lattice, ruling out amorphous aggregates.

Phase 3: Cryogenic Data Collection

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically sharpening the electron density map around the highly electronegative fluorine atom.

  • Action: Mount a single crystal on a MiTeGen loop using paratone oil. Flash-cool in a nitrogen stream to 100 K. Irradiate with Cu K α radiation ( λ=1.54184 Å).

  • Validation Check: Index the first 10 diffraction frames. A calculated mosaicity of < 0.5° validates the internal order of the crystal. If mosaicity exceeds 1.0°, abort and select a new crystal.

Phase 4: Phase Solution and Refinement

  • Causality: Solving the phase problem mathematically converts diffraction intensities into a physical 3D model.

  • Action: Use intrinsic phasing algorithms (e.g., SHELXT) to solve the structure, followed by full-matrix least-squares refinement on F2 (SHELXL).

  • Validation Check: The final structural model is validated only if the R1​ value is < 5% and the maximum residual electron density peak is < 0.5 e−3 .

Workflow Visualization

Workflow cluster_XRD Primary: SC-XRD Validation cluster_Orth Orthogonal Methods Start 6-Fluoro-THQ-8-COOH Target Molecule Cryst Vapor Diffusion Crystallization Start->Cryst NMR 2D NMR (Solution) Time-Averaged Data Start->NMR DFT DFT Modeling Energy Minima Start->DFT Diff Cryogenic X-Ray Diffraction (100 K) Cryst->Diff Birefringence Check Solve Phase Solution & Least-Squares Refinement Diff->Solve Mosaicity < 0.5° Final Validated 3D Conformation & Hydrogen Bonding Network Solve->Final R1 < 5% NMR->Final DFT->Final

Fig 1: Orthogonal structural validation workflow for 6-Fluoro-THQ-8-COOH.

References

  • nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice ACS Infectious Diseases[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs The Journal of Physical Chemistry A[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange[Link]

Sources

Validation

Benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Against Standard Quinolone Scaffolds

Executive Summary: The Evolution of the Quinolone Scaffold For decades, the standard fluoroquinolone scaffold has been a cornerstone of antibacterial drug discovery. Characterized by a rigid, planar 4-oxo-1,4-dihydroquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Quinolone Scaffold

For decades, the standard fluoroquinolone scaffold has been a cornerstone of antibacterial drug discovery. Characterized by a rigid, planar 4-oxo-1,4-dihydroquinoline core, these molecules are exquisitely optimized to intercalate bacterial DNA and chelate magnesium ions within the DNA gyrase/Topoisomerase IV complex [[1]]([Link]). However, as infectious disease research pivots toward emerging viral threats, the rigid planarity of standard quinolones limits their utility against complex, non-bacterial protein targets.

Benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (6-F-THQ-8-CA) against these traditional scaffolds reveals a profound functional shift . By reducing the oxidized pyridone ring to a tetrahydroquinoline and shifting the carboxylic acid from the C3 to the C8 position, 6-F-THQ-8-CA breaks the planar constraint. This introduces sp³ hybridization, increasing the molecule's three-dimensional character (Fsp³) and solubility. Consequently, 6-F-THQ-8-CA transitions from an antibacterial end-product to a highly versatile synthetic building block, specifically engineered to target the deep, narrow active sites of viral cysteine proteases, such as the alphavirus nonstructural protein 2 (nsP2) .

Comparative Physicochemical & Functional Benchmarking

To objectively benchmark the two scaffolds, we must analyze how structural modifications dictate target allocation and functional utility.

Property / FeatureStandard Fluoroquinolones (e.g., Ciprofloxacin)6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Core Structure 4-oxo-1,4-dihydroquinoline1,2,3,4-tetrahydroquinoline
Aromaticity Fully conjugated/planar (bicyclic aromatic system)Partially reduced (sp³ carbons at C2, C3, C4)
Carboxylic Acid Position C3 (Essential for Mg²⁺ chelation)C8 (Acts as a synthetic vector for warhead attachment)
Primary Biological Target Bacterial DNA Gyrase & Topoisomerase IV Viral Cysteine Proteases (e.g., Alphavirus nsP2)
Mechanism of Action Reversible ternary complex formation (DNA cleavage)Covalent active-site inhibition (via attached electrophiles)
Fsp³ Character Low (Planar, rigid)High (Flexible, 3D conformation)
Primary Application Broad-spectrum Antibacterial TherapeuticsAntiviral Drug Discovery / Covalent Inhibitor Scaffold

Mechanistic Causality: From Antibacterial to Antiviral

As an Application Scientist, I frequently observe that researchers default to standard fluoroquinolones when exploring quinoline-based libraries. However, understanding the causality behind the structural shift to 6-F-THQ-8-CA is critical for rational drug design.

  • The Planar Trap of Standard Quinolones: The 4-oxo group and C3-carboxyl group of standard fluoroquinolones are strictly required to chelate a magnesium ion, which bridges the drug to the bacterial DNA gyrase-DNA cleavage complex [[1]]([Link]). This rigid, flat conformation prevents the scaffold from effectively navigating the tortuous, narrow active-site clefts of viral proteases.

  • The 3D Advantage of 6-F-THQ-8-CA: The reduction of the C2-C4 bonds eliminates the 4-oxo group and breaks the aromaticity of the pyridone ring. This introduces critical sp³ hybridized carbons, allowing the molecule to adopt a non-planar conformation. Furthermore, moving the carboxylic acid to the C8 position provides an optimal synthetic vector. When coupled with an electrophilic warhead (such as a methylsulfonyl allyl group), the flexible THQ core acts as a precise delivery vehicle, positioning the warhead to covalently trap the catalytic cysteine of the alphavirus nsP2 protease, thereby arresting viral replication .

G Core Ancestral Quinolone Core Std Standard Fluoroquinolones (4-oxo, C3-COOH) Core->Std Oxidation & C3-Carboxylation THQ 6-F-THQ-8-CA (Reduced, C8-COOH) Core->THQ Reduction & C8-Carboxylation Gyrase DNA Gyrase / Topo IV Chelation Complex Std->Gyrase Protease nsP2 Cysteine Protease Covalent Binding THQ->Protease Bacterial Antibacterial Therapeutics Gyrase->Bacterial Viral Antiviral Therapeutics Protease->Viral

Structural divergence of quinolone scaffolds dictating antibacterial vs. antiviral targeting.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical utility of 6-F-THQ-8-CA, we outline the self-validating protocols used to synthesize and evaluate novel nsP2 protease inhibitors (e.g., compound N83) against Venezuelan Equine Encephalitis Virus (VEEV) .

Protocol A: Synthesis of Covalent nsP2 Inhibitors (N83) using 6-F-THQ-8-CA

Causality Note: The C8 position on a bicyclic ring is sterically hindered. Standard carbodiimide coupling agents (like EDC/DCC) often result in low yields. We utilize HATU, a highly efficient uronium-based coupling reagent, to prevent epimerization and drive the sterically hindered amide bond formation to completion.

Step-by-Step Methodology:

  • Amine Preparation: Deprotect tert-butyl (E)-(3-(methylsulfonyl)allyl)carbamate (1 mol equiv) using a 33% trifluoroacetic acid (TFA) solution in dichloromethane (DCM) at 0 °C for 1.5 hours. Evaporate the solvent under reduced pressure to yield the free amine intermediate.

  • Activation of the Scaffold: In a dry reaction vial under inert atmosphere, dissolve 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 mol equiv) in anhydrous acetonitrile (ACN).

  • Coupling: Add triethylamine (Et₃N, 2 mol equiv) and HATU (2 mol equiv) to the solution. Stir for 15 minutes to form the active ester.

  • Amidation: Add the deprotected amine intermediate to the reaction mixture. Stir continuously at room temperature for 16 hours.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash column chromatography to yield the final covalent inhibitor, (E)-6-Fluoro-N-(3-(methylsulfonyl)allyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide (N83) .

Protocol B: In Vitro Viral Replication Inhibition Assay (VEEV TC-83 Model)

Causality Note: Unlike bacterial DNA gyrase inhibitors that act on actively replicating DNA, nsP2 inhibitors must be present intracellularly before the viral nsP123 polyprotein is translated. Pre-treating the cells ensures the inhibitor saturates the cytoplasm, ready to covalently bind the protease the moment it is expressed.

Step-by-Step Methodology:

  • Cell Culture: Seed SVG p12 (human fetal glial) cells into 12-well plates and culture at 37 °C with 5% CO₂ until 90-100% confluent.

  • Inhibitor Pre-treatment: Aspirate media and apply the 6-F-THQ-8-CA derived inhibitor (N83) at varying non-toxic concentrations (e.g., 10 µM, 50 µM) diluted in fresh media. Incubate for 1 hour prior to infection.

  • Viral Infection: Inoculate the cells with VEEV TC-83 at a Multiplicity of Infection (MOI) of 0.1. Incubate for 1 hour to allow viral attachment and entry.

  • Post-treatment: Remove the viral inoculum, wash the cells twice with PBS to remove unbound virus, and replenish with fresh media containing the corresponding concentration of the inhibitor.

  • Harvest & Quantification: Incubate the plates for 18 hours post-infection (hpi). Collect the extracellular supernatants and determine the viral titer using a standard plaque assay on Vero cells .

Pathway Entry Alphavirus Entry & RNA Release Translation Translation of nsP123 Polyprotein Entry->Translation Protease nsP2 Protease Active Site Translation->Protease Inhibitor 6-F-THQ-8-CA Derivative (e.g., N83) Binding Covalent Warhead Binding to Catalytic Cysteine Inhibitor->Binding Binding->Protease Blocks cleavage Arrest Viral Replication Arrest Binding->Arrest Prevents subgenomic RNA synthesis

Mechanism of alphavirus replication arrest via 6-F-THQ-8-CA derived nsP2 protease inhibitors.

Conclusion

Benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid against standard quinolone scaffolds highlights a critical paradigm shift in medicinal chemistry. By abandoning the planar, magnesium-chelating requirements of traditional fluoroquinolones, researchers gain a flexible, sp³-enriched scaffold. This structural evolution effectively repurposes the quinoline core from a legacy antibacterial agent into a cutting-edge platform for developing covalent antiviral therapeutics.

References

  • Adeyinka, O. S., Barrera, M. D., Metibemu, D. S., Boghdeh, N., Anderson, C. A., Baha, H., Crown, O., Falode, J. A., Bleach, J. L., Bliss, A. R., Hampton, T. P., Ojobor, J.-F. C., Alem, F., Narayanan, A., & Ogungbe, I. V. (2024). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. ACS Infectious Diseases, 11(1), 181-196.[Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.[Link]

Sources

Comparative

Validating purity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid using LC-MS/MS

High-Resolution Purity Validation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: An LC-MS/MS Comparison Guide As a Senior Application Scientist, I approach analytical method development not merely as a sequen...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Validation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: An LC-MS/MS Comparison Guide

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of operational steps, but as a study in molecular causality. When validating the purity of complex pharmaceutical intermediates like 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823888-00-1), the chosen analytical modality must perfectly align with the physicochemical properties of the analyte.

This compound is a critical fluorinated building block utilized in the synthesis of advanced therapeutics, including novel alphavirus nsP2 protease inhibitors (such as compound N83, which is critical for blocking viral replication)[1]. Because trace impurities in such intermediates can propagate through synthetic pathways and compromise the safety of final Active Pharmaceutical Ingredients (APIs), rigorous, highly specific purity validation is non-negotiable.

The Analytical Challenge: Objective Comparison of Modalities

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an amphoteric molecule. It possesses both a basic secondary amine (within the tetrahydroquinoline ring) and an acidic carboxylic acid moiety. This dual nature makes traditional analytical methods suboptimal for trace-level purity profiling:

  • GC-MS requires cumbersome derivatization (e.g., silylation) due to the high polarity and low volatility of the carboxylic acid. This introduces additional sample preparation steps, increasing the risk of analyte loss.

  • HPLC-UV lacks the specificity to differentiate between co-eluting structural isomers (e.g., 7-fluoro vs. 6-fluoro derivatives) because their UV chromophores are nearly identical.

  • NMR is structurally definitive but lacks the sensitivity required for trace-level (ppm/ppb) impurity quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses these limitations by offering direct, highly sensitive, and structurally specific quantification[2].

Table 1: Performance Comparison of Analytical Modalities for Fluoro-Tetrahydroquinolines

ParameterLC-MS/MS (Recommended)HPLC-UVGC-MSQuantitative NMR (qNMR)
Sensitivity Picogram to Femtogram (Trace/ppb)Microgram (Main peak purity)Nanogram (Requires derivatization)Milligram (Bulk purity)
Specificity Excellent (Isolates exact MRM transitions)Moderate (Relies solely on retention time)Good (Mass spectral library matching)Excellent (Definitive structural resolution)
Sample Prep Minimal (Dilution & IS spiking)Minimal (Dilution)High (Derivatization mandatory)Minimal (Requires deuterated solvents)
Matrix Interference Low (Filtered out by MS/MS selectivity)High (Co-eluting synthetic byproducts)ModerateLow

Scientific Rationale & Experimental Design

Why do we specifically design an LC-MS/MS method with a highly acidic mobile phase for this compound? The causality lies in ionization dynamics.

By buffering the mobile phase with 0.1% formic acid (lowering the pH to ~2.7), we intentionally suppress the ionization of the carboxylic acid (keeping it neutral) while fully protonating the secondary amine. This targeted manipulation yields a highly stable, singly charged [M+H]+ precursor ion (m/z ~196.1) optimized for Positive Electrospray Ionization (ESI+). Operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer isolates this specific precursor and fragments it, providing unmatched selectivity even in complex synthetic matrices[2].

LCMS_Workflow A Sample Preparation (Solubilization & IS Spiking) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) [M+H]+ Generation (m/z 196.1) B->C D MS1: Precursor Selection (Quadrupole 1) C->D E Collision-Induced Dissociation (Argon Gas Fragmentation) D->E F MS2: Product Ion Analysis (e.g., m/z 178.1, 150.1) E->F G Data Acquisition & MRM Quantification F->G

Fig 1: LC-MS/MS workflow for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid quantification.

Step-by-Step LC-MS/MS Methodology (Self-Validating Protocol)

To ensure this protocol functions as a self-validating system , every analytical batch must include system suitability injections. Blank diluent injections confirm the absence of carryover, while the continuous monitoring of a stable isotope-labeled internal standard (SIL-IS) mathematically corrects for any transient ion suppression caused by co-eluting synthetic impurities[3].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid sample.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to ensure complete solubilization of the amphoteric core.

  • Spike the solution with a deuterated internal standard (e.g., a D3​ or D4​ analog) to a final concentration of 100 ng/mL[3].

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobic stationary phase provides excellent retention for the aromatic core.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min re-equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Polarity: Positive Ion Mode (ESI+).

  • Precursor Ion: m/z 196.1 [M+H]+ .

  • Product Ions (MRM Transitions): Monitor 196.1 178.1 (loss of H2​O ) for primary quantification, and 196.1 150.1 (loss of HCOOH ) as a secondary qualifier ion.

  • Collision Energy (CE): 18 eV (optimized via direct infusion).

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. To ensure global regulatory compliance for pharmaceutical intermediates, this LC-MS/MS procedure must be validated according to the stringent parameters outlined in the ICH Q2(R2) guidelines[4][5][6].

ICH_Validation Root ICH Q2(R2) Validation Analytical Procedure Spec Specificity / Selectivity (Interference-free MRM) Root->Spec Lin Linearity & Range (R² ≥ 0.995) Root->Lin Acc Accuracy & Recovery (Spike-Recovery Studies) Root->Acc Prec Precision (Repeatability & Intermediate) Root->Prec Sens Sensitivity (LOD & LOQ Determination) Root->Sens

Fig 2: ICH Q2(R2) validation framework for analytical procedure robustness and reliability.

Key Validation Acceptance Criteria:

  • Specificity: Blank injections must show no interfering peaks at the retention time of the analyte (signal 5% of the LOQ)[4].

  • Linearity: Calibration curves generated from 50% to 150% of the target specification limit must yield a correlation coefficient ( R2 ) ≥0.995 [5].

  • Accuracy & Precision: Triplicate spike-recovery experiments at three concentration levels must demonstrate recoveries between 95.0% and 105.0%, with a Relative Standard Deviation (RSD) ≤2.0% [4].

  • Sensitivity (LOD/LOQ): The Limit of Quantitation (LOQ) must be established at a Signal-to-Noise (S/N) ratio of ≥10 , ensuring the method is fit-for-purpose for trace impurity profiling[6].

Sources

Validation

Cross-validation of in vitro assays for 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives

An in-depth technical guide for evaluating the target engagement and antiviral efficacy of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives. Introduction & Scientific Context The compound 6-fluoro-1,2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating the target engagement and antiviral efficacy of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives.

Introduction & Scientific Context

The compound 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a highly specialized molecular building block in the synthesis of covalent inhibitors targeting the nonstructural protein 2 (nsP2) protease of New World alphaviruses[1]. Alphaviruses, such as the Venezuelan Equine Encephalitis Virus (VEEV), rely entirely on the nsP2 protease to cleave the viral nsP123 polyprotein—a mandatory step for initiating negative-strand RNA synthesis and subsequent viral replication[2].

Recent drug development efforts have utilized this 6-fluoro scaffold to synthesize potent covalent inhibitors, most notably compound N83 [1]. To objectively evaluate the performance of these derivatives against alternative scaffolds, researchers must employ a rigorous cross-validation strategy that bridges cell-free biochemical target engagement with cell-based functional antiviral activity[3].

Mechanistic Rationale & Cross-Validation Strategy

The causality behind utilizing a dual-assay cross-validation approach is rooted in the inhibitor's mechanism of action. Biochemical assays are required to confirm that the 6-fluoro derivative directly and covalently binds to the active site of the nsP2 protease[2]. However, a cell-free system cannot account for host-cell permeability, metabolic stability, or off-target cytotoxicity. Therefore, orthogonal cell-based assays must be deployed to validate that the inhibitor can permeate host cells and halt viral replication in a physiological environment[4].

Mechanism Polyprotein nsP123 Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage nsP2 nsP2 Protease (Active) nsP2->Cleavage Catalyzes RNA_Synth Negative-Strand RNA Synthesis Cleavage->RNA_Synth Enables Inhibitor N83 (6-Fluoro Derivative) Blocked Covalent Inhibition Inhibitor->Blocked Blocked->nsP2 Blocks

Mechanism of nsP2 protease inhibition by 6-fluoro derivatives blocking viral RNA synthesis.

Assay 1: FRET-Based Biochemical Cleavage Assay

Principle & Causality: This cell-free assay utilizes a Förster resonance energy transfer (FRET) protein substrate (V12) containing the alphavirus protease recognition sequence (EAGA/GSVE) flanked by cyan and yellow fluorescent proteins[2]. The choice of a FRET system provides a continuous, real-time kinetic readout of protease activity. Because 6-fluoro derivatives like N83 are covalent binders, they exhibit time-dependent inhibition. To ensure a robust signal-to-background ratio and compensate for rapid covalent inactivation kinetics, a relatively high enzyme concentration (1 µM) is paired with 10 µM of the FRET substrate[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant VEEV nsP2 protease (1 µM final) and V12 FRET substrate (10 µM final) in an optimized assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 5% glycerol).

  • Inhibitor Titration: Serially dilute the 6-fluoro derivative in DMSO and transfer it to a 384-well black microplate.

  • Pre-incubation (Target Engagement): Add the nsP2 protease to the inhibitor wells and pre-incubate for 30 minutes at room temperature.

    • Self-Validating Control: Include a DMSO-only vehicle control (0% inhibition) and a known broad-spectrum protease inhibitor like CA074 (100% inhibition) to establish the dynamic range[5].

  • Reaction Initiation: Add the V12 FRET substrate to initiate the cleavage reaction.

  • Kinetic Readout: Monitor fluorescence (Excitation: 433 nm, Emission: 475 nm and 527 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of cleavage and determine the IC50 by plotting the fractional enzymatic activity against the inhibitor concentration.

Assay 2: Cell-Based Viral Replication & Target Engagement Assay

Principle & Causality: To validate functional efficacy, SVG p12 (glial) or Vero cells are infected with VEEV (TrD or TC-83 strains)[2]. Cells must be pre-treated with the inhibitor for 1 hour prior to infection. This pre-treatment is a critical causal step: it allows the covalent inhibitor to achieve steady-state intracellular concentrations and bind newly translated nsP2 immediately upon viral entry, preventing the very first wave of polyprotein cleavage[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero or SVG p12 cells in 6-well plates and incubate until 80-90% confluent.

  • Pre-treatment: Replace the media with fresh media containing serial dilutions of the 6-fluoro derivative (e.g., 12.5 µM to 50 µM) or a DMSO control. Incubate for 1 hour at 37°C[2].

  • Infection: Inoculate the cells with VEEV at a Multiplicity of Infection (MOI) of 0.1.

    • Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, providing a larger dynamic range to observe the inhibitor's effect on viral spread[2].

  • Post-treatment Incubation: Remove the viral inoculum after 1 hour, wash the cells with PBS, and add fresh media containing the inhibitor. Incubate for 18 hours post-infection (hpi)[2].

  • Orthogonal Readouts (Self-Validating System):

    • Target Engagement (Western Blot): Harvest the cell lysates. Run an SDS-PAGE and immunoblot for nsP2 and the nsP123 polyprotein. A successful 6-fluoro derivative will show a dose-dependent decrease in mature nsP2 (up to 41% reduction) and an accumulation of uncleaved polyprotein[2].

    • Functional Efficacy (Plaque Assay): Collect the cellular supernatant. Perform a standard plaque assay on naive Vero cells to quantify the reduction in infectious viral titer (PFU/mL) and calculate the EC50[2].

Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation Start Compound Prep (6-Fluoro Derivatives) FRET FRET Cleavage Assay (V12 Substrate) Start->FRET Infect VEEV Infection (Vero / SVG p12) Start->Infect IC50 Determine IC50 FRET->IC50 CrossVal In Vitro Cross-Validation & Lead Selection IC50->CrossVal Compare Readout1 Western Blot (Target Engagement) Infect->Readout1 Readout2 Plaque Assay (Viral Titer EC50) Infect->Readout2 Readout1->CrossVal Readout2->CrossVal Compare

Parallel in vitro cross-validation workflow for biochemical and cell-based efficacy.

Quantitative Data Comparison

To objectively evaluate the performance of the 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivative (N83), it must be cross-referenced against alternative structural analogs, such as the 4-oxo derivative (N85). The table below synthesizes the comparative cross-validation metrics based on recent virological evaluations[2][3].

CompoundScaffold TypeFRET Target EngagementIntracellular nsP2 Reduction (at 50 µM)Viral Titer ReductionCytotoxicity (CC50)
N83 6-Fluoro derivativeComplete inhibition at 12.5 µM41% decrease vs. controlRobust decreaseNon-toxic at highest dose
N85 4-Oxo derivativeComplete inhibition at 50 µM37% decrease vs. controlRobust decreaseNon-toxic at highest dose
Vehicle DMSO Control0% inhibition0% decrease (Baseline)Baseline (High Titer)N/A

Note: Both derivatives successfully block nsP2 processing, but the 6-fluoro derivative (N83) demonstrates superior target engagement at lower intracellular concentrations (undetectable nsP2 at 12.5 µM) compared to the 4-oxo alternative[2].

Conclusion

The cross-validation of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives requires a highly controlled, self-validating pipeline. By coupling the high-resolution kinetic data of a FRET-based biochemical assay with the physiological relevance of a cell-based infection model, researchers can confidently confirm both the covalent mechanism of action and the functional antiviral efficacy of these promising nsP2 inhibitors.

References

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice | ACS Infectious Diseases Source: acs.org URL: [Link]

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed Source: nih.gov URL: [Link]

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As drug development professionals, our responsibility extends beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

The core principle underpinning this guide is the precautionary principle. While comprehensive toxicological data for this specific molecule may not be fully available, its structure as a fluorinated quinoline derivative necessitates that it be handled as a hazardous substance until proven otherwise[1][2]. Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.

Hazard Assessment and Risk Profile

Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally similar compounds, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be presumed to present the following hazards.

  • Health Hazards : Compounds in the tetrahydroquinoline family are known to cause skin irritation, serious eye irritation, and respiratory irritation if inhaled[3][4][5]. The full toxicological properties have not been thoroughly investigated, which requires treating the substance with a higher degree of caution[1]. Some quinoline derivatives are also noted for their potential for high aquatic toxicity with long-lasting effects[2].

  • Environmental Hazards : As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Fluorinated compounds, in particular, require specialized disposal methods to prevent the release of toxic decomposition byproducts like hydrogen fluoride gas during incineration[3]. Therefore, this compound and its waste must never be disposed of down the drain[1][3].

  • Regulatory Standing : Any unwanted chemical from research activities is typically defined as a hazardous waste. Its disposal is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[6][7].

Quantitative Hazard Data Summary
Hazard CategoryGHS Classification (Presumed)Precautionary Statements
Skin IrritationCategory 2H315: Causes skin irritation.[3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound at any stage, including disposal, the following minimum PPE is mandatory. The rationale is to create a complete barrier between you and the potential hazard.

  • Chemical-Resistant Gloves : Nitrile gloves are standard. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous solid waste[1][2].

  • Safety Goggles : Wear tightly fitting safety goggles to protect against splashes or fine dust particles[2][4]. A face shield should be used in addition to goggles when handling larger quantities or preparing solutions.

  • Laboratory Coat : A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination[2].

  • Work Area : All handling and preparation of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk[2][3].

Waste Segregation and Container Management

Proper segregation is the most critical step in the disposal workflow. Halogenated organic waste must be collected separately from non-halogenated waste. This is because the disposal methods differ significantly; halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases like HF and HCl, making it more costly and specialized to process[8].

WasteSegregation cluster_state 1. Determine Physical State cluster_containers 2. Select & Label Container cluster_disposal 3. Store for Disposal start Waste Generation (Containing 6-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid) solid Solid Waste (e.g., powder, contaminated paper) start->solid Is it solid? liquid Liquid Waste (e.g., solutions, rinsate) start->liquid Is it liquid? solid_container Solid Waste Container: 'HAZARDOUS WASTE' 'Halogenated Organic Solids' [List full chemical name] solid->solid_container Place in... liquid_container Liquid Waste Container: 'HAZARDOUS WASTE' 'Halogenated Organic Liquids' [List full chemical name & solvent] liquid->liquid_container Place in... final Store in Satellite Accumulation Area (Secondary Containment) Contact EH&S for Pickup solid_container->final liquid_container->final

Caption: Workflow for Segregation and Containment of Waste.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Solid Waste

This protocol applies to the pure compound, contaminated weighing papers, gloves, or absorbent materials from a spill cleanup.

  • Designate a Waste Container : Obtain a compatible, sealable container (e.g., a wide-mouth polyethylene jar) designated for "Halogenated Organic Solid Waste."

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container before adding any waste[9][10]. Clearly write the full chemical name: "6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid" and any other solid components. Do not use abbreviations[10].

  • Transfer Waste : Carefully transfer the solid waste into the container, minimizing dust generation[1][2]. A powder funnel can be useful.

  • Seal and Store : Securely close the container lid immediately after adding waste. Store the container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials[9][10].

Protocol 4.2: Disposal of Liquid Waste

This protocol applies to any solutions containing the title compound, including reaction mixtures and solvent rinsates.

  • Designate a Waste Container : Obtain a compatible, sealed container (e.g., a solvent safety can or a poly-coated glass bottle) designated for "Halogenated Organic Liquid Waste."

  • Labeling : Affix a "HAZARDOUS WASTE" label. List all constituents, including solvents and an estimated percentage of each[10]. For example: "Methanol (95%), 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5%)."

  • Transfer Waste : Using a funnel, carefully pour the liquid waste into the container.

  • Seal and Store : Keep the container closed at all times except when adding waste[9][10]. Store in the satellite accumulation area inside a liquid-tight secondary containment bin.

Protocol 4.3: Decontamination and Disposal of Empty Containers

An "empty" container that held the compound is not truly empty and must be decontaminated before it can be disposed of as regular trash.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or methanol) capable of dissolving the compound[9][11].

  • Collect Rinsate : Crucially, this rinsate is now hazardous waste. Collect all three rinses and dispose of them as "Halogenated Organic Liquid Waste" according to Protocol 4.2[9].

  • Final Disposal : Once triple-rinsed and air-dried, the container is considered decontaminated. Obliterate or remove the original label, and it may then be disposed of in the regular trash or recycling[11].

Protocol 4.4: Spill Management

In the event of a small-scale laboratory spill:

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for large spills.

  • Collection : Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container[1][3].

  • Decontaminate : Clean the spill area with a suitable solvent, and dispose of the cleaning materials (wipes, etc.) as solid hazardous waste.

Final Disposal Logistics and Coordination

The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by individual researchers.

  • Contact EH&S : Once your hazardous waste container is full (do not overfill; leave at least 5% headspace for liquids), or when the waste needs to be removed, contact your institution's EH&S department to schedule a pickup[9][10].

  • Documentation : Complete any required waste pickup forms accurately, ensuring the information matches the container label.

  • Professional Disposal : Your EH&S department will coordinate with a licensed hazardous waste disposal contractor[2]. These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For halogenated compounds like this one, the final disposal method is typically high-temperature incineration, which ensures complete destruction of the molecule into simpler, less harmful components[2].

By following these procedures, you ensure that you are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Capot Chemical. (2026, February 21). MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Columbia University Research. Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

As professionals in drug discovery and development, our work is predicated on a foundation of safety and precision. The compound 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a valuable building block, but it...

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Author: BenchChem Technical Support Team. Date: March 2026

As professionals in drug discovery and development, our work is predicated on a foundation of safety and precision. The compound 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a valuable building block, but its structure demands a rigorous and informed approach to laboratory safety. While comprehensive toxicological data for this specific molecule may not be fully available, its constituent parts—a fluoro-organic moiety, a tetrahydroquinoline core, and a carboxylic acid group—provide a clear roadmap for establishing robust safety protocols.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why certain protective measures are essential, empowering you to work with confidence and security. Our primary goal is to mitigate risks associated with skin, eye, and respiratory irritation, potential unknown long-term effects, and the critical hazard of hydrogen fluoride (HF) release under specific conditions.

Foundational Safety: The Hierarchy of Controls

Before we address personal protective equipment (PPE), it's crucial to acknowledge that PPE is the last line of defense. True laboratory safety is a system built on the hierarchy of controls, which prioritizes eliminating hazards at their source.

  • Engineering Controls: These are the most critical. All handling of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a solid, or in volatile solutions, must be performed within a certified chemical fume hood. This isolates the user from harmful dust and vapors.

  • Administrative Controls: These are your standard operating procedures (SOPs). This includes restricting access to handling areas, providing thorough training on the specific hazards, and ensuring emergency equipment, like safety showers, eyewash stations, and a first aid kit containing 2.5% calcium gluconate gel, is readily accessible and inspected.

  • Personal Protective Equipment (PPE): This is the focus of our guide. It is the essential barrier between you and the chemical when engineering and administrative controls cannot eliminate all risk.

Hazard Profile: A Structurally-Informed Risk Assessment

A thorough understanding of the molecule's structure informs our PPE strategy. The hazards are multifaceted, originating from each key functional group.

Structural Component Associated Potential Hazards Rationale and Impact on Safety Protocol
Fluoro- Group Release of Hydrogen Fluoride (HF) gas upon combustion or in the presence of strong acids.HF is acutely toxic, corrosive, and can cause severe, penetrating chemical burns with delayed onset.[1] This necessitates the use of robust gloves and eye protection, and dictates specific emergency first-aid procedures (calcium gluconate).
Tetrahydroquinoline Core Skin, eye, and respiratory irritation. Potential for carcinogenicity, as seen in related quinoline compounds.[2][3][4]The toxicological properties of this specific molecule are not fully investigated, demanding a conservative approach.[5] Respiratory protection is crucial to prevent inhalation of aerosolized powder.
Carboxylic Acid Group Irritation or corrosion to skin and eyes.This functional group contributes to the overall irritant nature of the compound, reinforcing the need for comprehensive skin and eye protection.
Solid (Powder) Form Inhalation of fine particulates.The primary exposure route during weighing and transfer is inhalation. This makes respiratory protection non-negotiable for these tasks.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Selection should be based on the specific task and scale of the operation.

Eye and Face Protection

Due to the severe irritant nature of related compounds, robust eye protection is critical.[3][6][7]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide an adequate seal against dust and splashes.[8]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g), or when there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection

The goal is to prevent any skin contact.

  • Lab Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: For procedures involving larger volumes of solutions or where splashes are likely, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[10][11]

  • Gloves: Double-gloving is mandatory. This practice provides a critical layer of protection against pinhole leaks and simplifies the decontamination process.[11]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove. Given the potential for HF generation, butyl or neoprene gloves are recommended for their resistance to a broad range of chemicals, including acids.[12][13] Always inspect gloves for any signs of degradation or puncture before use.[5] Contaminated gloves must be disposed of as hazardous waste.[10]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are required. No open-toed shoes, shorts, or skirts are permitted in the laboratory.[8]

Respiratory Protection

Inhalation of the powdered compound is a primary exposure risk.[5][6][14]

  • For Weighing and Solid Transfers: A NIOSH-approved respirator is required.

    • Minimum: A P95 or N95 particulate respirator can be used for handling small quantities with minimal dust generation.[5]

    • Recommended: For routine use or when dust is likely, a half-mask or full-face elastomeric respirator with a combination of organic vapor, acid gas, and P100 (HEPA) cartridges (e.g., ABEK-P3 type) provides a higher level of protection.[5]

  • All work with solids must be conducted within a certified chemical fume hood to minimize ambient dust. [11]

Procedural Workflow and PPE Selection

The choice of PPE is dynamic and must be adapted to the specific task. The following diagram outlines a decision-making workflow for PPE selection.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_execution Execution in Fume Hood Start Start: Plan Experiment with 6-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Assess Assess Task: - Weighing Solid? - In Solution? - Scale (mg vs g)? Start->Assess BasePPE Don Base PPE: - Long Pants, Closed Shoes - FR Lab Coat - Inner Nitrile Gloves Assess->BasePPE All Tasks Respirator Don Respirator (N95 or Half-Mask w/ Cartridges) Assess->Respirator Weighing Solid or Dust Risk FaceShield Add Face Shield over Goggles Assess->FaceShield Large Scale or Splash Risk Goggles Add Chemical Splash Goggles BasePPE->Goggles OuterGloves Add Outer Gloves (Butyl/Neoprene) Goggles->OuterGloves Procedure Perform Procedure in Chemical Fume Hood OuterGloves->Procedure Respirator->Procedure FaceShield->Procedure

Caption: PPE selection workflow based on experimental task.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is as crucial as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE
  • Clothing: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don your second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.[13]

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them to trap contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or chemical apron.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contamination on the outer surface.

  • Goggles: Remove your goggles.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of inner gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal is a critical component of the safety lifecycle.

  • Chemical Waste: All solid waste and solutions containing 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[14]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and weighing papers, must be disposed of in a designated solid hazardous waste container.[10] Contaminated lab coats must be professionally decontaminated.

  • Spill Cleanup: In case of a small spill within the fume hood, use an absorbent material rated for chemical spills. Avoid creating dust.[5][14] Place all cleanup materials in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.[10]

By integrating these protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire team. Trust in your procedure, understand the reasoning behind each step, and handle every chemical with the respect it deserves.

References

  • MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical.
  • 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Safety D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 1,2,3,4-Tetrahydroquinoline Safety D
  • 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety D
  • 8-Hydroxyquinoline Safety D
  • Fluorine Safety. Purdue University.
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. U.S. Department of Energy.
  • 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline Safety D
  • Quinoline Safety D
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • University of Rochester Hydrofluoric Acid Safe Handling Guidelines. University of Rochester.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • QUINOLINE 97% (For Synthesis) - MSDS. OXFORD LAB FINE CHEM LLP.
  • Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. ITENE.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Guidelines for the Safe Use of Hydrofluoric Acid. McGill University.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.

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